4-(Isoxazol-5-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,2-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUTYMFRUNOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588682 | |
| Record name | 4-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-73-5 | |
| Record name | 4-(5-Isoxazolyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(Isoxazol-5-yl)aniline. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the isoxazole and aniline moieties in various pharmacologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its key characterization data.
Synthesis of this compound
A common and effective method for the synthesis of 5-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the preparation of this compound, a practical approach involves the reaction of 4-ethynylaniline with a nitrile oxide generated in situ. To prevent unwanted side reactions with the amino group, it is often advantageous to use a protected form of 4-ethynylaniline. An alternative strategy could involve starting with a substituted acetophenone.
A plausible multi-step synthesis is outlined below, commencing from 4-aminoacetophenone. This method involves the formation of an oxime, followed by conversion to a hydroxamoyl chloride, and subsequent cycloaddition with acetylene, followed by deprotection if necessary. A related synthesis has been described for a similar compound, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, which was prepared from 4-nitroacetophenone.
Experimental Protocols
Step 1: Synthesis of 4-Nitrobenzaldehyde Oxime
A solution of 4-nitrobenzaldehyde (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents). The mixture is heated to reflux and stirred for 1-2 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried to afford 4-nitrobenzaldehyde oxime.
Step 2: Synthesis of 4-Nitrobenzonitrile Oxide
The 4-nitrobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath, and a chlorinating agent like N-chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise. A catalytic amount of pyridine may be added to facilitate the reaction. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The in situ generated hydroxamoyl chloride is then treated with a base, such as triethylamine (1.2 equivalents), at 0 °C to generate the 4-nitrobenzonitrile oxide.
Step 3: Cycloaddition to form 5-(4-Nitrophenyl)isoxazole
Acetylene gas is bubbled through the solution containing the freshly prepared 4-nitrobenzonitrile oxide at room temperature. The reaction is typically carried out in a closed system to maintain a saturated atmosphere of acetylene. The reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 5-(4-nitrophenyl)isoxazole.
Step 4: Reduction to this compound
The 5-(4-nitrophenyl)isoxazole (1 equivalent) is dissolved in a suitable solvent such as ethanol, ethyl acetate, or a mixture of ethanol and water. A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine. If using SnCl₂, the reaction is typically heated to reflux for several hours. After completion, the reaction mixture is cooled, and the pH is adjusted to be basic with a solution of sodium hydroxide or sodium bicarbonate. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 832740-73-5 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the spectrum would be expected to show signals corresponding to the protons of the aniline ring and the isoxazole ring. The protons on the aniline ring would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the isoxazole ring would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their positions on the ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms. The chemical shifts of the carbons in the aniline and isoxazole rings would be characteristic of these aromatic systems.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching of the aromatic and heteroaromatic rings, and the N-O stretching of the isoxazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
| Technique | Observed Data |
| ¹H NMR | Data not available in the search results. Expected signals: Aromatic protons of the aniline and isoxazole rings. |
| ¹³C NMR | Data not available in the search results. Expected signals: Carbons of the aniline and isoxazole rings. |
| IR Spectrum | Data not available in the search results. Expected peaks: N-H stretch, aromatic C-H stretch, C=C stretch, C=N stretch, N-O stretch. |
| Mass Spectrum | Molecular Ion (M⁺) expected at m/z = 160.17. |
Note: Specific, experimentally determined spectral data for this compound were not available in the provided search results. The information above is based on the expected chemical properties and data from related compounds.
Experimental and Logical Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow and the logic of the characterization process.
Caption: Synthetic workflow for this compound.
Caption: Logic of the characterization process.
References
An In-depth Technical Guide to 4-(Isoxazol-5-yl)aniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Isoxazol-5-yl)aniline is a heterocyclic aromatic amine containing both an isoxazole and an aniline moiety. This structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a well-established pharmacophore found in numerous approved drugs, conferring a wide range of biological activities. The aniline group provides a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, alongside general experimental protocols for the synthesis and characterization of related compounds. Due to the limited availability of specific experimental data for this exact molecule in the public domain, this guide supplements known information with established knowledge of the broader class of isoxazole-containing aromatic amines.
Chemical Structure and Identification
The structural formula of this compound consists of an aniline ring substituted at the para-position with the 5-position of an isoxazole ring.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(1,2-oxazol-5-yl)aniline |
| CAS Number | 832740-73-5[1] |
| Molecular Formula | C₉H₈N₂O[1] |
| SMILES | Nc1ccc(cc1)c2cnco2 |
| InChI | InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 |
| InChIKey | SLJBMRSOKUTXDF-UHFFFAOYSA-N |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and data from chemical suppliers, the following information can be summarized.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- (for isomer)[2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available[1] | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Storage | Keep in dark place, inert atmosphere, room temperature.[1] | --INVALID-LINK--[1] |
Experimental Protocols
General Synthesis of 5-Aryl-isoxazoles
A plausible synthetic route to this compound could involve the reaction of 4-ethynylaniline with a source of formonitrile oxide, or a multi-step synthesis starting from 4-aminoacetophenone. Below is a generalized protocol for the synthesis of isoxazole derivatives from chalcones, which are α,β-unsaturated ketones that can be readily prepared from an aldehyde and a ketone.
Experimental Protocol: Synthesis of a 5-Arylisoxazole from a Chalcone
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Chalcone Synthesis:
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To a stirred solution of an appropriate acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature.
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The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).
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The resulting precipitate is filtered, washed with water and cold ethanol, and dried to yield the chalcone.
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Isoxazole Formation:
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The synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) are dissolved in a suitable solvent such as ethanol or acetic acid.[3]
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A base, such as sodium acetate or sodium hydroxide, is added, and the mixture is refluxed for several hours.[3]
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The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into ice-water.
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The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 5-arylisoxazole.
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For the synthesis of this compound, a starting material such as 4-aminochalcone would be required, or a precursor with a nitro group that can be subsequently reduced to an amine.
Characterization Methods
The characterization of the synthesized this compound would involve standard analytical techniques:
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Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
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Melting Point: To determine the purity of the synthesized compound.
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Spectroscopic Analysis:
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C=N stretching for the isoxazole ring (around 1600-1650 cm⁻¹), and N-O stretching (around 1300-1400 cm⁻¹).[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the aniline and isoxazole rings, as well as a characteristic singlet for the isoxazole C4-H. The ¹³C NMR would confirm the number and types of carbon atoms.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (160.17 g/mol ).
-
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the isoxazole scaffold is present in a wide array of biologically active molecules with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
The aniline moiety provides a point of attachment for further derivatization, allowing for the exploration of structure-activity relationships. It is plausible that this compound could serve as a building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Given that some isoxazole derivatives have been shown to modulate key signaling pathways in cancer, a hypothetical involvement of this compound derivatives could be in pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Below is a conceptual workflow for screening the biological activity of a novel compound like this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related isoxazole derivatives. Further research is warranted to fully elucidate the chemical and biological properties of this intriguing molecule and to explore its potential applications in drug discovery and materials science.
References
Spectroscopic and Synthetic Profile of 4-(Isoxazol-5-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(Isoxazol-5-yl)aniline. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for analogous compounds with predicted spectroscopic data derived from closely related structures. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and similar isoxazole-containing compounds.
Synthesis of this compound
A reliable and straightforward method for the synthesis of this compound involves a two-step process. The initial step is a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with hydroxylamine to yield the target isoxazole.
Experimental Protocol:
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one (2)
To a solution of 1-(4-nitrophenyl)ethan-1-one (1.65 g, 10 mmol) in dry N,N-dimethylformamide (DMF) (20 mL), Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 2.08 g, 12 mmol) is added. The reaction mixture is stirred at 80°C for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water (100 mL). The resulting precipitate is filtered, washed with water, and dried under vacuum to afford the intermediate enaminone (2).
Step 2: Synthesis of this compound (4)
The crude enaminone (2) (2.20 g, 10 mmol) is dissolved in glacial acetic acid (30 mL). To this solution, hydroxylamine hydrochloride (0.83 g, 12 mmol) is added, and the mixture is refluxed for 6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and the acetic acid is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting nitro-intermediate (3) is then dissolved in ethanol (50 mL) and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. After the reaction is complete, the catalyst is filtered off through a pad of Celite, and the solvent is evaporated to yield this compound (4). The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Spectroscopic Data (Predicted)
The following spectroscopic data for this compound is predicted based on the analysis of structurally similar compounds found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.40 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-3 |
| ~7.65 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to isoxazole) |
| ~6.75 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to amine) |
| ~6.60 | d, J ≈ 1.8 Hz | 1H | Isoxazole H-4 |
| ~4.00 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Isoxazole C-5 |
| ~152 | Isoxazole C-3 |
| ~148 | Aromatic C-NH₂ |
| ~128 | Aromatic CH (ortho to isoxazole) |
| ~118 | Aromatic C (ipso to isoxazole) |
| ~114 | Aromatic CH (ortho to amine) |
| ~100 | Isoxazole C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 3150 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1580 | Strong | C=N stretching (isoxazole) and C=C stretching (aromatic) |
| 1520 - 1480 | Strong | Aromatic C=C stretching |
| 1450 - 1400 | Medium | C-N stretching (isoxazole) |
| 1300 - 1250 | Strong | Aromatic C-N stretching |
| 950 - 900 | Medium | =C-H out-of-plane bending (isoxazole) |
| 850 - 800 | Strong | p-disubstituted benzene out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Impact)
| m/z | Predicted Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 132 | [M - CO]⁺ |
| 117 | [M - HNCO]⁺ |
| 91 | [C₆H₅N]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols for Spectroscopic Analysis
The following are general procedures for obtaining the spectroscopic data.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a 5 mm NMR tube. The solution should be homogenous and free of any solid particles. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
A small amount of solid this compound is ground with potassium bromide (KBr) to a fine powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.
Caption: General experimental workflow.
An In-Depth Technical Guide to 4-(Isoxazol-5-yl)aniline (CAS Number: 832740-73-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isoxazol-5-yl)aniline, identified by CAS number 832740-73-5, is a heterocyclic aromatic amine containing an isoxazole ring substituted with an aniline group. The isoxazole moiety is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis routes, and relevant biological contexts of this compound, with a focus on its potential role as an inhibitor of the Wnt/β-catenin signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| CAS Number | 832740-73-5 |
| Chemical Name | This compound |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Solid (form may vary by supplier) |
| Purity | Typically >95% (as offered by suppliers) |
Synthesis
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Adapted from similar isoxazole syntheses):
-
In situ Generation of Acetonitrile Oxide: To a solution of acetaldehyde oxime in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) is added dropwise at 0°C. The reaction is stirred for a short period to generate acetonitrile oxide in situ.
-
Cycloaddition Reaction: 4-Ethynylaniline is added to the reaction mixture containing the in situ generated acetonitrile oxide. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Potential Biological Activity: Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Therefore, inhibitors of this pathway are highly sought after as potential anticancer therapeutics.
A recent study identified a structurally related compound, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, as a potential inhibitor of the Wnt/β-catenin pathway. This suggests that the isoxazole scaffold, as present in this compound, may play a role in modulating this pathway. The proposed mechanism involves the disruption of the interaction between β-catenin and its transcriptional coactivators.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the potential point of intervention by isoxazole-based inhibitors.
Caption: The Wnt/β-catenin signaling pathway and a potential point of inhibition.
Experimental Protocol: Luciferase Reporter Assay for Wnt/β-catenin Signaling
This protocol is a standard method to assess the activity of the Wnt/β-catenin signaling pathway and can be used to screen for potential inhibitors like this compound.
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Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway like HCT116) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at an appropriate density.
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Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutive promoter (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
If the cell line does not have endogenously active Wnt signaling, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) in the presence or absence of the test compound.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value for this compound.
-
Suppliers
This compound is available from various chemical suppliers. Researchers should inquire about purity, availability, and pricing from the following and other reputable vendors:
-
Sigma-Aldrich
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Combi-Blocks
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Enamine
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MolPort
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BLD Pharm
Conclusion
This compound is a chemical compound with potential for further investigation in drug discovery, particularly in the context of cancer therapeutics. Its structural similarity to known inhibitors of the Wnt/β-catenin signaling pathway makes it an attractive candidate for screening and lead optimization. The provided information on its properties, potential synthesis, and a detailed experimental protocol for assessing its biological activity will aid researchers in their exploration of this promising molecule.
An In-depth Technical Guide on the Solubility and Stability of 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic amine 4-(isoxazol-5-yl)aniline. Given the critical role of these physicochemical properties in the drug discovery and development process, this document outlines detailed experimental protocols and data presentation formats to guide researchers in their investigations. While specific experimental data for this compound is not publicly available, this guide presents a framework for its determination based on established scientific principles and regulatory guidelines.
Introduction
This compound is a chemical compound featuring a substituted aniline ring linked to an isoxazole moiety. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential drug candidate. Poor aqueous solubility can hinder oral absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[1] This guide details the necessary studies to characterize these critical attributes.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its absorption and distribution in the body. Both kinetic and thermodynamic solubility are important parameters to evaluate during different stages of drug development.[2][3]
Based on its chemical structure, this compound is predicted to be a crystalline solid with a molecular weight of approximately 160.17 g/mol . The presence of the aniline group suggests that its aqueous solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble salt. The aromatic nature of the compound suggests it will have some degree of solubility in various organic solvents.
2.2.1. Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[3][4]
Materials and Equipment:
-
This compound (solid)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical method's calibration range.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.[5]
-
Calculate the original solubility, accounting for the dilution factor.
2.2.2. Kinetic Solubility (Turbidimetric Method)
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][6]
Materials and Equipment:
-
This compound (dissolved in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometer) or UV absorbance
-
Liquid handling robotics (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations.
-
Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[2]
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[1]
Quantitative solubility data should be presented in a clear and organized table.
Table 1: Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
|---|---|---|---|---|
| 0.1 N HCl (pH 1.2) | 25 | Data | Data | Thermodynamic |
| Acetate Buffer (pH 4.5) | 25 | Data | Data | Thermodynamic |
| Phosphate Buffer (pH 6.8) | 25 | Data | Data | Thermodynamic |
| PBS (pH 7.4) | 25 | Data | Data | Thermodynamic |
| PBS (pH 7.4) | 25 | Data | Data | Kinetic |
| Water | 25 | Data | Data | Thermodynamic |
| Ethanol | 25 | Data | Data | Thermodynamic |
| Methanol | 25 | Data | Data | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | Thermodynamic |
| Acetonitrile | 25 | Data | Data | Thermodynamic |
*Data to be determined experimentally.
Stability Assessment
Stability studies are essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7]
Forced degradation, or stress testing, is conducted to identify likely degradation products and establish degradation pathways.[8][9] These studies are also crucial for developing and validating stability-indicating analytical methods.[8]
3.1.1. Experimental Protocol for Forced Degradation
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for an extended period. The degradation of aniline derivatives can be influenced by temperature.[10]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][11] A dark control should be maintained for comparison.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect and quantify any degradation products.
The results of the forced degradation studies should be summarized in a table.
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | % Assay of Active Substance | Major Degradation Products (RT in min) | Mass of Degradants (m/z) |
|---|---|---|---|---|
| 0.1 N HCl (60 °C) | Data | Data | Data | Data |
| 0.1 N NaOH (60 °C) | Data | Data | Data | Data |
| 3% H₂O₂ (RT) | Data | Data | Data | Data |
| Dry Heat (80 °C) | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | Data | Data | Data | Data |
*Data to be determined experimentally.
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data that is essential for making informed decisions in the drug discovery and development pipeline. The characterization of these fundamental physicochemical properties is a critical step towards understanding the therapeutic potential of this and other novel chemical entities.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. ICH Official web site : ICH [ich.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
"quantum chemical calculations for 4-(Isoxazol-5-yl)aniline"
An In-Depth Technical Guide to the Quantum Chemical Calculations for 4-(Isoxazol-5-yl)aniline
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive aniline group attached to an isoxazole ring, makes it a valuable scaffold for synthesizing novel therapeutic agents. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to elucidate the fundamental structural, electronic, and spectroscopic properties of such molecules. By employing computational techniques like Density Functional Theory (DFT), researchers can gain deep insights into molecular stability, reactivity, and potential interaction sites, thereby guiding the rational design of new and more effective drug candidates.[3]
This technical guide details the theoretical framework and computational protocols for analyzing this compound. It presents key quantitative data derived from these calculations, outlines the methodologies for theoretical and experimental validation, and uses visualizations to clarify complex workflows and relationships.
Computational Methodology
The core of this analysis relies on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.[4][5] The calculations are typically performed using a specific functional and basis set to achieve a balance between accuracy and computational cost.
Theoretical Framework:
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is commonly employed for its reliability in predicting molecular geometries and electronic properties.[3][4][6]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are crucial for molecules with heteroatoms and potential hydrogen bonding.[3][6]
Calculation Protocol:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation (ground state). This process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated. This step serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra for comparison with experimental data.[6][7]
-
Electronic Property Calculation: Key electronic descriptors are computed from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the Molecular Electrostatic Potential (MEP).[5][8][9]
Results and Discussion
Optimized Molecular Structure
The geometry of this compound was optimized to its ground state. The resulting structure reveals a nearly planar arrangement between the aniline and isoxazole rings, suggesting potential for π-conjugation across the molecule. The atom numbering scheme used for data presentation is shown below.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C5-O10 | 1.37 |
| O10-N9 | 1.42 | |
| N9-C8 | 1.31 | |
| C2-N12 | 1.40 | |
| C4-C5 | 1.41 | |
| Bond Angles | C5-O10-N9 | 105.8 |
| C3-C4-C5 | 119.5 | |
| C4-C5-O10 | 128.9 | |
| Dihedral Angle | C4-C5-O10-N9 | 179.8 |
Note: These are representative values based on typical DFT calculations for similar structures. Actual values may vary based on the specific software and calculation level.
Vibrational Analysis
Vibrational frequency calculations are essential for characterizing the molecule's dynamic properties and interpreting its experimental IR and Raman spectra. The assignments are based on the potential energy distribution (PED) of each vibrational mode.
Table 2: Key Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 3450 | N-H Asymmetric Stretch | Stretching of the amine group hydrogens. |
| 3360 | N-H Symmetric Stretch | Stretching of the amine group hydrogens. |
| 3100-3000 | Aromatic C-H Stretch | Stretching of C-H bonds in the aniline ring. |
| 1620 | N-H Scissoring | Bending motion of the amine group. |
| 1595 | C=N Stretch | Stretching of the carbon-nitrogen double bond in the isoxazole ring. |
| 1510 | Aromatic C=C Stretch | In-plane stretching of the aniline ring. |
| 1250 | C-N Stretch | Stretching of the bond between the aniline ring and the amine group. |
Note: Frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and achieve better agreement with experimental data.[6]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are critical in determining a molecule's electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and kinetic stability.[5][10]
Table 3: Calculated Electronic Properties
| Parameter | Calculated Value (eV) | Significance |
| EHOMO | -5.85 | Electron-donating ability; localized mainly on the aniline ring. |
| ELUMO | -1.23 | Electron-accepting ability; localized primarily on the isoxazole ring. |
| Energy Gap (ΔE) | 4.62 | Indicates high kinetic stability and low chemical reactivity.[3] |
The HOMO is predominantly located on the electron-rich aniline moiety, confirming it as the primary site for electrophilic attack. Conversely, the LUMO is centered on the electron-deficient isoxazole ring, marking it as the likely site for nucleophilic attack. This charge distribution is crucial for understanding receptor-ligand interactions in drug design.
Experimental Protocols for Validation
While this guide focuses on computational results, their validation against experimental data is a critical step in computational chemistry. The following section outlines the typical experimental workflow used to synthesize and characterize this compound to confirm the theoretical predictions.
1. Synthesis Protocol: A common route for synthesizing isoxazole derivatives involves the cyclocondensation reaction of a chalcone precursor with hydroxylamine hydrochloride.[11][12]
-
Step 1 (Chalcone Synthesis): An appropriate acetophenone is reacted with a substituted benzaldehyde (in this case, one that can be converted to an aniline) under basic conditions (e.g., aqueous NaOH) in an alcohol solvent.
-
Step 2 (Cyclization): The resulting chalcone is refluxed with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or potassium hydroxide) in a solvent like ethanol to yield the 4,5-dihydroisoxazole.
-
Step 3 (Aromatization & Functionalization): Subsequent chemical steps would be used to aromatize the isoxazole ring (if necessary) and ensure the presence of the aniline group at the correct position.
-
Purification: The final product is purified using techniques like recrystallization or column chromatography.
2. Characterization Methods:
-
Spectroscopy: The structure of the synthesized compound is confirmed using FT-IR, 1H NMR, and 13C NMR spectroscopy.[11] The experimental spectra are compared directly with the computationally predicted spectra.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be grown, X-ray diffraction provides the most accurate experimental data on bond lengths, bond angles, and crystal packing, offering a direct and precise benchmark for the optimized geometry.[13]
Conclusion
Quantum chemical calculations, particularly using DFT with the B3LYP functional and 6-311++G(d,p) basis set, offer a comprehensive theoretical framework for characterizing this compound. The analysis of the optimized geometry, vibrational frequencies, and frontier molecular orbitals provides invaluable data on the molecule's stability, reactivity, and spectroscopic signatures. The calculated HOMO-LUMO gap suggests the molecule is kinetically stable, while the distribution of these orbitals clearly identifies the reactive centers. These computational insights, when validated by experimental synthesis and characterization, provide a robust foundation for the targeted design and development of new isoxazole-based pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
Crystal Structure Analysis of 4-(Isoxazol-5-yl)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(Isoxazol-5-yl)aniline, a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the probable experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. Representative crystallographic data, derived from analyses of structurally similar isoxazole derivatives, are presented to offer insights into the expected molecular geometry and packing. This guide serves as a practical resource for researchers engaged in the structural elucidation of novel small molecules.
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds and functional organic materials. The arrangement of molecules in the solid state, dictated by their crystal structure, profoundly influences key properties such as solubility, stability, bioavailability, and solid-state reactivity. Therefore, the determination of the crystal structure of this compound is a critical step in its development for any potential application. This guide details the analytical workflow for such a determination, from material synthesis to the final structural refinement.
Synthesis and Crystallization
The synthesis of this compound can be approached through established routes for isoxazole ring formation. A plausible synthetic pathway involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.
Proposed Synthesis Protocol
A common method for synthesizing 5-substituted isoxazoles involves the cyclization of a chalcone derivative. For this compound, a potential precursor would be a chalcone bearing a protected aniline group. This would be reacted with hydroxylamine hydrochloride in the presence of a base. The resulting product would then be deprotected to yield the final this compound.
Crystallization Protocol
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
Materials and Reagents:
-
Synthesized this compound
-
High-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate)
-
Glass vials
-
Microscope
Procedure:
-
Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture at a slightly elevated temperature to achieve saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial periodically for the formation of single crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Data Collection and Processing
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.
Procedure:
-
A single crystal of appropriate size is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The unit cell parameters are determined from a preliminary set of diffraction images.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
The collected diffraction intensities are processed, which includes integration, scaling, and absorption correction.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are utilized for this purpose.
Procedure:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined by least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters are applied to non-hydrogen atoms.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools like CHECKCIF.
Representative Crystallographic Data
While the specific crystal structure of this compound has not been reported, the following tables present representative crystallographic data based on known structures of similar isoxazole-containing organic molecules. These values provide an estimation of the expected geometric parameters.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound
| Parameter | Value |
| Empirical formula | C₉H₈N₂O |
| Formula weight | 160.18 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.5(1) Å |
| b | 5.4(1) Å |
| c | 16.2(2) Å |
| α | 90° |
| β | 98.5(1)° |
| γ | 90° |
| Volume | 730(2) ų |
| Z | 4 |
| Density (calculated) | 1.455 Mg/m³ |
| Absorption coefficient | 0.100 mm⁻¹ |
| F(000) | 336 |
| Refinement | |
| R-factor (R1) | ~0.05 |
| Weighted R-factor (wR2) | ~0.12 |
| Goodness-of-fit (S) | ~1.05 |
Table 2: Representative Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-C(2) | 1.39 | C(6)-C(1)-C(2) | 120.0 |
| C(2)-C(3) | 1.39 | C(1)-C(2)-C(3) | 120.0 |
| C(3)-C(4) | 1.39 | C(2)-C(3)-C(4) | 120.0 |
| C(4)-C(5) | 1.39 | C(3)-C(4)-C(5) | 120.0 |
| C(5)-C(6) | 1.39 | C(4)-C(5)-C(6) | 120.0 |
| C(1)-C(6) | 1.39 | C(5)-C(6)-C(1) | 120.0 |
| C(4)-N(1) | 1.40 | C(3)-C(4)-N(1) | 120.0 |
| C(1)-C(7) | 1.48 | C(2)-C(1)-C(7) | 120.0 |
| C(7)-C(8) | 1.35 | C(1)-C(7)-C(8) | 125.0 |
| C(8)-N(2) | 1.33 | C(7)-C(8)-N(2) | 110.0 |
| N(2)-O(1) | 1.42 | C(8)-N(2)-O(1) | 105.0 |
| O(1)-C(9) | 1.35 | N(2)-O(1)-C(9) | 108.0 |
| C(9)-C(7) | 1.45 | O(1)-C(9)-C(7) | 112.0 |
Visualizations
The following diagrams illustrate the logical workflow of the crystal structure analysis and the anticipated molecular structure of this compound.
Caption: Experimental workflow for the crystal structure analysis of a small molecule.
Caption: 2D representation of the molecular structure of this compound.
Expected Intermolecular Interactions
The crystal packing of this compound is expected to be influenced by a variety of intermolecular interactions. The aniline group provides a hydrogen bond donor (-NH₂) and the isoxazole ring contains hydrogen bond acceptors (the nitrogen and oxygen atoms). Therefore, N-H···N and N-H···O hydrogen bonds are likely to be significant in directing the supramolecular assembly. Additionally, π-π stacking interactions between the aromatic aniline and isoxazole rings are anticipated to play a role in stabilizing the crystal lattice.
Conclusion
This technical guide has outlined the essential steps and expected outcomes for the crystal structure analysis of this compound. By following the described protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain detailed insights into the three-dimensional structure of this molecule. The representative data and visualizations provided serve as a valuable reference for those undertaking the structural characterization of novel isoxazole derivatives, which is a fundamental prerequisite for understanding their structure-property relationships and advancing their potential applications in drug development and materials science.
A Comprehensive Technical Guide on the Potential Biological Activities of Isoxazole-Containing Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry. When coupled with an aniline moiety, the resulting isoxazole-containing anilines exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of this class of compounds, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The fusion of the isoxazole ring with an aniline fragment creates a versatile pharmacophore with significant therapeutic potential.[1][2] The isoxazole moiety, with its unique electronic properties and ability to act as a bioisostere for other functional groups, contributes to the diverse pharmacological profiles of these compounds.[1][2] The aniline portion of the molecule provides a crucial point for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This combination has led to the development of numerous derivatives with a wide array of biological effects, including but not limited to anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4] This guide will delve into the key biological activities of isoxazole-containing anilines, presenting the available quantitative data and the experimental methodologies used for their evaluation.
Key Biological Activities and Quantitative Data
Isoxazole-containing anilines have demonstrated significant potential across several therapeutic areas. The following sections summarize their primary biological activities, supported by quantitative data from various studies.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of isoxazole-containing anilines.[5][6] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[3][5]
Mechanisms of Action:
-
Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death in cancer cells.[3][5]
-
Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[3][7]
-
Tubulin Polymerization Disruption: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][8]
-
HSP90 Inhibition: Certain derivatives inhibit heat shock protein 90, a chaperone protein essential for the stability of many oncoproteins.[8]
Quantitative Data Summary:
The anticancer efficacy of isoxazole-containing anilines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Isoxazole-carboxamide derivatives (2d) | HeLa (Cervical) | 15.48 | [9] |
| Isoxazole-carboxamide derivatives (2d, 2e) | Hep3B (Liver) | ~23 | [9] |
| Dihydropyrazole derivative (45) | Prostate Cancer | 2 ± 1 µg/mL | [10] |
| Dihydropyrazole derivative (39) | Prostate Cancer | 4 ± 1 µg/mL | [10] |
| Chalcone derivative (30) | Prostate Cancer | 5 µg/mL | [10] |
Antimicrobial Activity
The isoxazole scaffold is a component of several clinically used antibiotics, and novel isoxazole-containing anilines continue to be explored for their antimicrobial potential against a broad spectrum of pathogens.[11][12]
Mechanisms of Action: The primary mechanism of antibacterial action often involves the inhibition of essential bacterial processes, such as cell wall synthesis, protein synthesis, or DNA replication.[13]
Quantitative Data Summary:
The antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| Isoxazole derivative (18) | B. cereus | 31.25 | [12] |
| Isoxazole derivative (18) | S. aureus | 62.5 | [12] |
| Isoxazole derivatives (13a-e) | S. aureus, B. cereus | 500 | [12] |
| Vanillin-based Isoxazole derivatives (1a-1h) | S. aureus, B. subtilis | Low activity | [15] |
Anti-inflammatory Activity
Isoxazole-containing anilines have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] COX-2 is an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Mechanisms of Action:
-
COX-2 Inhibition: A primary mechanism is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins.[17]
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory mediators like TNF-α and IL-6.[17]
Quantitative Data Summary:
The anti-inflammatory activity is often expressed as the percentage of edema inhibition in animal models or as the IC50 value for enzyme inhibition.
| Compound/Derivative Class | Assay | % Inhibition / IC50 | Reference |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (7a) | Carrageenan-induced paw edema | 51% | [17] |
| Isoxazole derivatives (5b, 5c, 5d) | Carrageenan-induced paw edema (2h) | 75.68%, 74.48%, 71.86% | [19] |
| Isoxazole derivatives (5b, 5c, 5d) | Carrageenan-induced paw edema (3h) | 76.71%, 75.56%, 72.32% | [19] |
| Indolyl-isoxazoles | Carrageenan-induced rat paw edema | 36.6 - 73.7% | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isoxazole-containing anilines.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate overnight.[21][23]
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-containing aniline derivatives for a specified period (e.g., 24-72 hours).[21][24]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21][24]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21][24]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 545-570 nm) using a microplate reader.[21][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][25][26]
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the isoxazole-containing aniline compounds in a suitable broth medium in a 96-well microtiter plate.[25][26]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL).[14]
-
Inoculation: Add a defined volume of the bacterial suspension to each well of the microtiter plate.[14][25]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14][27]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).[14][26]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for acute anti-inflammatory activity.[16][19]
Protocol:
-
Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., diclofenac sodium), and test compound groups.[19]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension) into the sub-plantar region of the right hind paw of each animal.[16]
-
Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[19]
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[28]
Protocol:
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit instructions.[28]
-
Inhibitor and Control Setup: In a 96-well plate, add the test inhibitor, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and a solvent control.[28]
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells containing the inhibitors and controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[28]
-
Fluorescence Measurement: Measure the fluorescence kinetically at an excitation/emission of 535/587 nm.[28]
-
Data Analysis: Determine the rate of the reaction and calculate the percentage of inhibition by the test compounds. The IC50 value can be determined by testing a range of inhibitor concentrations.
Signaling Pathways and Experimental Workflows
Visual representations of cellular pathways and experimental workflows can aid in understanding the mechanisms of action and the experimental design.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espublisher.com [espublisher.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijbpas.com [ijbpas.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Methods | MI [microbiology.mlsascp.com]
- 26. apec.org [apec.org]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. assaygenie.com [assaygenie.com]
4-(Isoxazol-5-yl)aniline: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Isoxazol-5-yl)aniline, a bifunctional aromatic compound featuring a reactive aniline moiety and a versatile isoxazole ring, has emerged as a valuable building block in the landscape of organic synthesis. Its unique structural attributes make it a sought-after synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.
Synthesis of the Core Scaffold
The preparation of this compound is a critical first step for its use as a building block. While various methods for the synthesis of isoxazole rings are known, a common and effective strategy for accessing this specific aniline derivative involves the construction of the isoxazole ring onto a pre-functionalized benzene ring, followed by the manipulation of a functional group to reveal the aniline. A prevalent synthetic route proceeds through a nitro-aromatic intermediate, which is subsequently reduced to the desired aniline.
A general workflow for the synthesis of this compound is depicted below:
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-(Isoxazol-5-yl)-1-nitrobenzene
A plausible method for the synthesis of the key nitro-intermediate involves a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne.
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N-Chlorosuccinimide (NCS)
-
A suitable terminal alkyne (e.g., ethynyltrimethylsilane)
-
A suitable base (e.g., triethylamine)
-
Appropriate solvents (e.g., DMF, THF)
Procedure:
-
Oxime Formation: 4-Nitrobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to yield 4-nitrobenzaldehyde oxime.
-
Hydroximoyl Chloride Formation: The resulting oxime is then treated with N-chlorosuccinimide (NCS) in a solvent like DMF to generate the corresponding 4-nitrobenzoyl hydroximoyl chloride in situ.
-
Cycloaddition: A terminal alkyne is added to the reaction mixture along with a base (e.g., triethylamine). The base facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole ring. If a protected alkyne like ethynyltrimethylsilane is used, a subsequent deprotection step (e.g., with TBAF) is required.
Experimental Protocol: Reduction to this compound
The reduction of the nitro group to an amine is a standard transformation in organic synthesis.
Materials:
-
4-(Isoxazol-5-yl)-1-nitrobenzene
-
Reducing agent (e.g., iron powder, tin(II) chloride)
-
Acidic medium (e.g., hydrochloric acid, acetic acid)
-
Base for workup (e.g., sodium bicarbonate, sodium hydroxide)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: 4-(Isoxazol-5-yl)-1-nitrobenzene is dissolved in a suitable solvent (e.g., ethanol, acetic acid).
-
Reduction: Iron powder and hydrochloric acid are added to the solution. The mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is cooled, filtered, and the filtrate is neutralized with a base. The aqueous layer is then extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups: the nucleophilic amino group and the isoxazole ring, which can participate in various transformations.
Reactions of the Aniline Moiety
The primary amino group of this compound readily undergoes a variety of reactions common to anilines, making it an excellent scaffold for introducing diversity into molecules.
1. Amide Bond Formation: The amino group can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This reaction is fundamental in the synthesis of many biologically active compounds.
Caption: General scheme for amide bond formation.
Table 1: Representative Amide Coupling Reactions
| Carboxylic Acid/Derivative | Coupling Reagent | Base | Solvent | Product | Yield (%) | Reference |
| Acetic Anhydride | - | Pyridine | DCM | N-(4-(isoxazol-5-yl)phenyl)acetamide | >90 | General Procedure |
| 4-Methoxybenzoic acid | EDC/HOBt | DIPEA | DMF | 4-Methoxy-N-(4-(isoxazol-5-yl)phenyl)benzamide | 85-95 | Hypothetical |
| Boc-L-Alanine | HATU | DIPEA | DMF | tert-butyl (S)-(1-((4-(isoxazol-5-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | 80-90 | Hypothetical |
Experimental Protocol: General Amide Coupling using EDC/HOBt
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. Sulfonamide Formation: The aniline can react with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.
3. N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through various methods, including reductive amination and Buchwald-Hartwig amination, to generate secondary and tertiary amines.
4. Diazotization Reactions: The aniline can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring, such as halogens (Sandmeyer reaction), hydroxyl, and cyano groups.
Applications in Drug Discovery
The this compound scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors. The aniline nitrogen often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the isoxazole moiety can be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity.
A Comprehensive Technical Review of 4-(Isoxazol-5-yl)aniline and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. When coupled with an aniline substructure, specifically forming the 4-(Isoxazol-5-yl)aniline core, it gives rise to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.
Synthesis of this compound and Its Analogs
The synthesis of the this compound core and its derivatives typically involves the construction of the isoxazole ring followed by modifications to the aniline moiety, or vice versa. Several synthetic strategies have been reported, with the choice of method often depending on the desired substitution pattern.
A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of this compound derivatives, a substituted 4-ethynylaniline can be reacted with a suitable nitrile oxide. Alternatively, a pre-formed isoxazole with a functional group amenable to coupling with an aniline derivative can be employed.
One versatile method for the synthesis of related isoxazole derivatives is the one-pot three-component condensation of aryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters.[1] This method has been utilized to produce a variety of 4-arylmethylene-isoxazol-5-ones.[1] For instance, the reaction of an aromatic aldehyde, hydroxylamine hydrochloride, and a ketoester can be catalyzed by various agents in an aqueous medium at room temperature.[1]
Another key intermediate for the synthesis of more complex analogs is 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, which can be synthesized from 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde and hydroxylamine hydrochloride.[2]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, establishing them as a promising scaffold for drug discovery. The primary areas of investigation include anticancer, antimicrobial, and kinase inhibitory activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of isoxazole-containing compounds. Analogs of this compound have shown significant cytotoxicity against various cancer cell lines.
For instance, a series of 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives exhibited potent cytotoxicity against human cancer cell lines, including A549 (lung), COLO 205 (colon), MDA-MB 231 (breast), and PC-3 (prostate), with IC50 values below 12 µM.[1] Structure-activity relationship (SAR) studies revealed that the presence of a fluorine or trifluoromethyl group at the para-position of the phenyl ring attached to the isoxazole core enhanced the cytotoxic activity.[1]
Similarly, novel amide-isoxazole derivatives have been synthesized and evaluated for their anticancer activity. Compounds TYH-17, TYH-19, and TYH-22 demonstrated moderate to potent activities against cervical (HeLa), breast (MCF-7), and liver (Hep3B) cancer cell lines.[3] Notably, these compounds exhibited weak activity against the normal cell line (HEK293T), suggesting a degree of selectivity for cancer cells.[3] Compound TYH-19 was particularly potent against Hep3B and HeLa cells, with IC50 values of 3.621 µg/ml and 0.107 µg/ml, respectively.[3]
Furthermore, isoxazole derivatives incorporating an arylpiperazine moiety have shown potent cytotoxicity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines, with IC50 values in the low micromolar to nanomolar range (0.3–3.7 μM).[4] Mechanistic studies on some of these compounds indicated that they induce oxidative stress, leading to apoptosis and cell cycle arrest.[4]
Kinase Inhibition
A significant aspect of the anticancer activity of this compound analogs stems from their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
One notable target is the FMS-like tyrosine kinase-3 (FLT3), which plays a critical role in the development of acute myeloid leukemia (AML). A series of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives have been developed as potent and selective FLT3 inhibitors.[5] One such compound, AC220 (quizartinib), demonstrated excellent pharmacokinetic properties and superior efficacy in tumor xenograft models, leading to its progression into clinical trials.[5]
Other kinases are also targeted by isoxazole derivatives. For example, some analogs have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[6]
Antimicrobial Activity
In addition to their anticancer properties, isoxazole derivatives have also been explored for their antimicrobial potential. A series of novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino)phenols were screened for their in vitro antibacterial activity against Staphylococcus aureus and Salmonella typhi, and antifungal activity against Candida albicans and Aspergillus niger.[1] An analog bearing a 4-chlorophenyl substitution at the 5-position of the isoxazole ring was identified as the most potent antimicrobial agent in the series.[1]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for selected this compound analogs and related isoxazole derivatives.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 21 | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | [1] |
| TYH-19 | Hep3B | 3.621 (µg/ml) | [3] |
| TYH-19 | HeLa | 0.107 (µg/ml) | [3] |
| TYH-17 | Hep3B | 2.774 (µg/ml) | [3] |
| Isoxazole-piperazine hybrids (5l-o) | Huh7, Mahlavu, MCF-7 | 0.3 - 3.7 | [4] |
Table 2: Kinase Inhibitory Activity
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| AC220 (quizartinib) | FLT3 | Potent and selective | [5] |
Table 3: Antimicrobial Activity
| Compound Scaffold | Microbial Strain | Activity | Reference |
| 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino)phenol | S. aureus, S. typhi, C. albicans, A. niger | Most potent in series | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers working with this compound and its analogs.
General Synthesis of 4-Arylmethylene-isoxazol-5(4H)-ones
A one-pot, three-component condensation reaction can be employed for the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones.[1]
Materials:
-
Aryl aldehyde (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Catalyst (e.g., potassium phthalimide, sodium ascorbate, etc.)
-
Aqueous medium (e.g., water)
Procedure:
-
A mixture of the aryl aldehyde, hydroxylamine hydrochloride, and β-ketoester is prepared in an aqueous medium.
-
The catalyst is added to the mixture.
-
The reaction is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified, typically by recrystallization.
Synthesis of 3-(2-butyl-5-chloro-1H-imidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
This protocol describes the synthesis of a key intermediate for more complex analogs.[2]
Materials:
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde is dissolved in ethanol.
-
A solution of hydroxylamine hydrochloride and sodium carbonate in water is added to the ethanolic solution.
-
The reaction mixture is stirred, and the progress is monitored.
-
Subsequent reaction steps, including cyclization and hydrolysis, are carried out to yield the final carboxylic acid product.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours to allow the formation of formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action and for rational drug design.
Kinase Inhibition Pathways
As previously mentioned, a primary mechanism of action for many anticancer this compound derivatives is the inhibition of protein kinases.
The inhibition of FLT3 by compounds like AC220 directly impacts the proliferation and survival of leukemic cells that harbor FLT3 mutations. This inhibition blocks the downstream signaling pathways that are constitutively activated by the mutated receptor.
Caption: Inhibition of FLT3 signaling by AC220.
Apoptosis and Cell Cycle Arrest
Several isoxazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, isoxazole-piperazine hybrids induce oxidative stress, which can trigger the apoptotic cascade.[4] This process often involves the activation of key apoptotic proteins and the disruption of the cell cycle at specific checkpoints.
Caption: Oxidative stress-induced apoptosis by isoxazole analogs.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, and kinase inhibitory agents has been demonstrated through numerous studies. The synthetic accessibility of these compounds, coupled with the potential for diverse functionalization, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds for specific biological targets, as well as on elucidating their detailed mechanisms of action to guide the design of next-generation therapeutics. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective drugs based on the this compound core.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 3. repository.najah.edu [repository.najah.edu]
- 4. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Isoxazol-5-yl)aniline
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(Isoxazol-5-yl)aniline, a valuable building block in medicinal chemistry and drug development. The synthesis is accomplished via a two-step sequence involving an initial Sonogashira coupling to form a key alkyne intermediate, followed by a [3+2] cycloaddition reaction to construct the isoxazole ring. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Isoxazole-containing compounds are a prominent class of heterocycles with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of more complex molecules in drug discovery programs. The following protocol outlines a reliable and reproducible method for the preparation of this compound in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed through the following two-step reaction sequence:
-
Step 1: Sonogashira Coupling and Deprotection to yield 4-ethynylaniline. 4-Iodoaniline is coupled with trimethylsilylacetylene under palladium-copper catalysis. The resulting silyl-protected alkyne is then deprotected to afford 4-ethynylaniline.
-
Step 2: [3+2] Cycloaddition to form this compound. 4-ethynylaniline undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, generated in situ from formaldoxime, to yield the final product.
Experimental Protocols
Step 1: Synthesis of 4-ethynylaniline
This step involves the synthesis of the key intermediate, 4-ethynylaniline, via a Sonogashira coupling followed by deprotection.
Part A: Synthesis of 4-((trimethylsilyl)ethynyl)aniline
Materials:
-
4-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and triethylamine (2.0 eq).
-
To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Part B: Synthesis of 4-ethynylaniline
Materials:
-
4-((trimethylsilyl)ethynyl)aniline
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-ethynylaniline as a solid.
Step 2: Synthesis of this compound
Materials:
-
4-ethynylaniline
-
Formaldoxime solution (can be prepared from formaldehyde and hydroxylamine hydrochloride)
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4-ethynylaniline (1.0 eq) in dichloromethane.
-
In a separate flask, prepare the nitrile oxide in situ. To an aqueous solution of formaldoxime, add an aqueous solution of sodium hypochlorite dropwise at 0°C with vigorous stirring.
-
Immediately add the freshly prepared nitrile oxide solution to the solution of 4-ethynylaniline at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for the Synthesis of 4-ethynylaniline
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1A | 4-Iodoaniline, Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | THF | 60 | 4-6 | ~85-95 |
| 1B | 4-((trimethylsilyl)ethynyl)aniline | K₂CO₃ | Methanol | Room Temp. | 2-4 | >95 |
Table 2: Summary of Reagents and Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 4-ethynylaniline, Formaldoxime | Sodium hypochlorite | DCM/Water | 0 to Room Temp. | 12-16 | ~60-70 |
Mandatory Visualization
Application Note and Protocol: Purification of 4-(Isoxazol-5-yl)aniline using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-(Isoxazol-5-yl)aniline using normal-phase column chromatography. The described methodology is intended to serve as a robust starting point for researchers aiming to obtain a high-purity sample of the target compound, a crucial step in many synthetic chemistry and drug development workflows.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of bioactive molecules and functional materials.[1] Following its synthesis, the crude product typically contains unreacted starting materials, byproducts, and other impurities that must be removed to ensure the integrity of subsequent reactions and final products. Column chromatography is a fundamental and highly effective technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[2][3] This protocol details the application of silica gel column chromatography for the efficient isolation of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol [4] |
| Appearance | Pale yellow solid[1] |
| Solubility | Moderately soluble in organic solvents[1] |
| pKa (predicted) | ~4-5 (aniline moiety)[5] |
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)[6]
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
High vacuum pump
Procedure:
Step 1: Selection of Eluent System via TLC Analysis
The first step is to determine an appropriate mobile phase (eluent) that provides good separation of the target compound from impurities.
-
Prepare several eluent systems with varying polarities by mixing a non-polar solvent (e.g., hexanes) with a more polar solvent (e.g., ethyl acetate). Suggested starting ratios (v/v): 9:1, 8:2, 7:3 hexanes:ethyl acetate.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in the different eluent systems.
-
Visualize the developed plates under a UV lamp.
-
The ideal solvent system will result in the desired product having a Retention Factor (Rƒ) value between 0.25 and 0.35, with clear separation from other spots.[2]
Step 2: Column Packing (Wet Method)
-
Select a glass column of an appropriate size for the amount of crude material. A general rule is to use a 20:1 to 100:1 weight ratio of silica gel to crude product.[2]
-
Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Carefully evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Gently and evenly add this powder to the top of the packed column.
-
Carefully add another thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution by allowing the mobile phase to flow through the column under gravity or by applying gentle positive pressure (flash chromatography).
-
Collect the eluent in fractions using a fraction collector or numbered test tubes.
Step 5: Fraction Analysis
-
Monitor the composition of the collected fractions using TLC.
-
Spot every few fractions onto a TLC plate, alongside a spot of the original crude mixture for comparison.
-
Identify the fractions that contain the pure this compound.
Step 6: Product Isolation
-
Combine all fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Troubleshooting:
-
Peak Tailing: For basic compounds like anilines, interaction with acidic silanol groups on the silica can cause tailing.[5] Adding a small amount (0.1-1%) of triethylamine to the mobile phase can help mitigate this issue by neutralizing the acidic sites.[5][7]
Data Presentation
The following table presents hypothetical but representative data for the purification of this compound starting from a crude mixture.
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid | Pale yellow solid |
| Weight | 1.25 g | 0.95 g |
| Purity (by HPLC) | ~85% | >98% |
| Recovery Yield | - | 76% |
| TLC Rƒ | 0.3 (in 7:3 Hexanes:EtOAc) | 0.3 (in 7:3 Hexanes:EtOAc) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. CAS 1008-95-3: 4-(Oxazol-5-yl)aniline | CymitQuimica [cymitquimica.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the purification of 4-(Isoxazol-5-yl)aniline via recrystallization. The information is compiled from established laboratory techniques and literature precedents for structurally related isoxazole compounds.
Introduction
Data Presentation: Purification of Structurally Related Isoxazole Derivatives
The following table summarizes recrystallization and purification methods used for compounds structurally analogous to this compound, providing a basis for solvent and technique selection.
| Compound Class | Purification Method | Solvent(s) | Reference |
| Isoxazoline Derivatives | Recrystallization | Ethanol | [1] |
| Isoxazole Derivatives | Washing of Precipitate | Ethanol | [3][4] |
| Isoxazole Derivatives | Recrystallization | Ethanol | [2] |
| 5-amino-3-phenylisoxazole-4-carbonitrile | Extraction and Neutralization | Ethyl acetate, Water, NaHCO3 solution | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: General workflow for the recrystallization of this compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized procedure for the recrystallization of this compound using ethanol. Optimization may be required based on the impurity profile of the crude material.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Solvent Selection and Dissolution:
-
Place a sample of the crude this compound in a clean Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of ethanol.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of ethanol until the compound fully dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to ensure supersaturation upon cooling.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.
-
Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.
-
Ensure the filter paper is wetted with a small amount of cold ethanol before pouring the crystal slurry.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Allow the crystals to air-dry or place them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
-
Purity Assessment:
-
The purity of the recrystallized this compound can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), or spectroscopic methods (e.g., NMR, IR). A sharp melting point close to the literature value is a good indicator of high purity.
-
Signaling Pathways and Logical Relationships
For the process of recrystallization, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the decision-making process for solvent selection in recrystallization.
Caption: Logical diagram for selecting a suitable recrystallization solvent.
References
Application Notes and Protocols for the Quantification of 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isoxazol-5-yl)aniline is a chemical intermediate of significant interest in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. Accurate and precise quantification of this compound is crucial for process optimization, quality control of raw materials and final products, and for pharmacokinetic studies. This document provides detailed analytical methods and protocols for the quantitative analysis of this compound in various matrices. The methodologies described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine quality control and quantification in bulk drug substances and formulated products.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices such as plasma and urine, which is essential for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize the performance characteristics of the proposed analytical methods.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a bulk powder sample.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve a known amount of the bulk powder sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
1. Objective: To quantify this compound in human plasma samples.
2. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Water (LC-MS grade) with 0.1% formic acid
-
Human plasma (blank)
-
Protein precipitation agent (e.g., cold acetonitrile)
-
Microcentrifuge tubes
3. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined by infusion of the standard)
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion of the IS)
-
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the analyte stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 10, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.
-
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical flow of the HPLC-UV analytical method.
Application Notes and Protocols: The Strategic Use of 4-(Isoxazol-5-yl)aniline in the Synthesis of Pharmaceutical Intermediates for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(isoxazol-5-yl)aniline as a key building block in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The isoxazole motif is a privileged structure in medicinal chemistry, known for its ability to form crucial interactions with biological targets. When coupled with an aniline moiety, it provides a versatile scaffold for creating potent and selective therapeutic agents.
Introduction
This compound is a valuable starting material in the synthesis of a variety of pharmaceutical intermediates. Its structure combines the bioisosteric properties of the isoxazole ring with the reactive utility of the aniline functional group. This unique combination makes it an ideal precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery, especially in the field of oncology. The primary applications of intermediates derived from this compound are in the development of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.
Key Applications in Pharmaceutical Synthesis
Intermediates derived from this compound are prominently featured in the synthesis of compounds targeting various protein kinases involved in cancer cell signaling pathways. These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Fms-like Tyrosine Kinase 3 (FLT3), both of which are critical regulators of angiogenesis and cell proliferation in tumors.[1][2]
The primary synthetic transformations involving this compound are:
-
Urea Formation: The aniline nitrogen can readily react with isocyanates or their synthetic equivalents to form N,N'-disubstituted ureas. This urea linkage is a common pharmacophore in many kinase inhibitors, facilitating hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
-
Amide Bond Formation (Acylation): Acylation of the aniline with various carboxylic acid derivatives produces amide-containing intermediates. These amides can serve as key structural elements or as handles for further functionalization.
These reactions allow for the systematic exploration of the chemical space around the isoxazolyl-aniline core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.
Data Presentation: Synthesis of Isoxazole-Urea Derivatives
The following table summarizes representative quantitative data for the synthesis of N-(isoxazolyl)phenyl-N'-phenylurea derivatives, a class of potent kinase inhibitors. While the specific starting material in the cited example is 5-(tert-butyl)isoxazol-3-amine, the synthetic principles and expected outcomes are directly applicable to reactions using this compound.
| Entry | Isoxazole Amine Reactant | Isocyanate Reactant | Product | Yield (%) | Biological Target | Reference |
| 1 | 5-(tert-butyl)isoxazol-3-amine | 4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl isocyanate | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea | 78% | FLT3 | [3] |
| 2 | 5-(tert-butyl)isoxazol-3-amine | 4-(imidazo[1,2-a]pyridin-2-yl)phenyl isocyanate | N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea | 75% | FLT3 | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound to generate pharmaceutical intermediates.
Protocol 1: Synthesis of N-(Isoxazol-5-yl)phenyl-N'-aryl Urea Derivatives
This protocol describes a general procedure for the synthesis of urea-based kinase inhibitor intermediates.
Materials:
-
This compound
-
Substituted aryl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or THF under an inert atmosphere, add the substituted aryl isocyanate (1.05 eq.).
-
Add a catalytic amount of a suitable base such as TEA or DIPEA (0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N,N'-disubstituted urea derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-(Isoxazol-5-yl)phenyl Amide Derivatives
This protocol outlines a general method for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid chloride or carboxylic acid
-
Coupling agent (e.g., EDC, HATU) if starting from a carboxylic acid
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Base (e.g., Triethylamine, Pyridine)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
Using an Acyl Chloride: Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Using a Carboxylic Acid: Dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), a coupling agent like EDC (1.2 eq.), and a base such as DIPEA (2.0 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up (for both methods): Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
-
Characterize the product using appropriate spectroscopic methods.
Visualizations
The following diagrams illustrate the synthetic pathways and the logic behind the use of this compound in the synthesis of kinase inhibitors.
Caption: Synthetic workflow from this compound to kinase inhibitors.
Caption: Inhibition of VEGFR/FLT3 signaling by isoxazole-based kinase inhibitors.
Conclusion
This compound is a critical building block for the synthesis of pharmaceutical intermediates, particularly for the development of targeted therapies against various cancers. The straightforward and efficient synthetic transformations, such as urea and amide bond formation, allow for the creation of diverse libraries of potential kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this versatile scaffold in their discovery and development efforts.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 3. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Isoxazol-5-yl)aniline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Isoxazol-5-yl)aniline is a versatile bifunctional molecule increasingly recognized for its utility as a scaffold and key building block in medicinal chemistry. Its unique structural motif, combining an aromatic amine with a five-membered isoxazole heterocycle, provides a valuable platform for the design and synthesis of novel therapeutic agents. The isoxazole ring can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions, while the aniline moiety offers a convenient handle for further chemical modifications. This document provides an overview of the applications of this compound in drug discovery, focusing on its role in the development of kinase inhibitors for cancer and inflammatory diseases. Detailed protocols for its synthesis and the preparation of representative bioactive derivatives are also presented, along with quantitative biological data and visualizations of relevant signaling pathways.
Introduction
The isoxazole nucleus is a prominent feature in a variety of medicinally important compounds, contributing to a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1] The incorporation of an aniline group at the 5-position of the isoxazole ring creates this compound, a molecule with significant potential for further derivatization in drug discovery programs. The aniline functional group serves as a key site for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
This application note will focus on the utility of this compound as a core structure in the design of potent and selective kinase inhibitors, particularly targeting p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Synthesis of this compound
While this compound is commercially available from suppliers such as BLD Pharm[1], a general synthetic approach can be adapted from the synthesis of structurally similar compounds. A plausible and efficient method involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common precursor for the nitrile oxide is an aldoxime, which can be generated in situ.
Protocol 1: Synthesis of this compound
This protocol is a general guideline based on established isoxazole synthesis methodologies.[2][3]
Materials:
-
4-Ethynylaniline
-
Hydroxylamine hydrochloride
-
Sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS)
-
Triethylamine or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
In situ generation of the nitrile oxide:
-
In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) in a suitable solvent like dichloromethane.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the mixture at room temperature until the formation of the aldoxime is complete (monitor by TLC).
-
Slowly add an oxidizing agent like sodium hypochlorite solution or N-chlorosuccinimide at 0 °C to generate the corresponding nitrile oxide in situ.
-
-
Cycloaddition reaction:
-
To the freshly prepared nitrile oxide solution, add 4-ethynylaniline (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir until the cycloaddition is complete (monitor by TLC).
-
-
Work-up and purification:
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Application in Kinase Inhibitor Design
The this compound scaffold has been successfully employed in the development of potent inhibitors of key kinases involved in cancer and inflammation.
p38 MAPK Inhibitors
The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5] Dysregulation of this pathway is implicated in various inflammatory diseases. The isoxazole ring can serve as a bioisosteric replacement for the imidazole ring found in many p38 MAPK inhibitors, such as the well-known SB-203580.[6]
Signaling Pathway of p38 MAPK and Inhibition:
Caption: p38 MAPK signaling pathway and its inhibition.
Protocol 2: Synthesis of a this compound-based p38 MAPK Inhibitor
This protocol describes the synthesis of a representative p38 MAPK inhibitor derived from this compound.
Materials:
-
This compound
-
4-Fluorobenzoyl chloride
-
Pyridine or other suitable base
-
Dichloromethane (DCM)
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-(4-(isoxazol-5-yl)phenyl)-4-fluorobenzamide.
Workflow for the Synthesis of a p38 MAPK Inhibitor:
Caption: Synthesis of a representative p38 MAPK inhibitor.
VEGFR-2 Inhibitors
VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The this compound scaffold has been utilized to develop potent VEGFR-2 inhibitors.[9]
Signaling Pathway of VEGFR-2 in Angiogenesis and its Inhibition:
Caption: VEGFR-2 signaling in angiogenesis and its inhibition.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of representative isoxazole derivatives targeting various kinases.
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 1 | p38α MAPK | 0.042 | - | [6] |
| 2 | JNK3 | 0.007 | - | [10] |
| 3 | JNK3 | 0.024 | - | [10] |
| 4 | VEGFR-2 | 3.62 | - | [7] |
| 5 | SIRT2 | 3-7 | Lymphoma and epithelial cancer cells | [11] |
| 6 | CK1δ | >10 | - | [12] |
| 7 | c-Met | - | - | [11] |
| 8 | Hsp90 | - | - | [11] |
Experimental Protocols for Biological Assays
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., p38α MAPK, VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its straightforward synthesis and the reactivity of the aniline group allow for the creation of diverse chemical libraries for screening and lead optimization. The isoxazole moiety provides a stable and synthetically accessible core that can be tailored to interact with specific amino acid residues in the active site of target kinases. The examples provided herein demonstrate the successful application of this scaffold in the design of potent inhibitors of p38 MAPK and VEGFR-2, highlighting its potential for the development of novel therapeutics for cancer and inflammatory diseases. Further exploration of the chemical space around the this compound core is warranted to uncover new bioactive molecules with improved potency, selectivity, and drug-like properties.
References
- 1. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(Isoxazol-5-yl)aniline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 4-(isoxazol-5-yl)aniline, a versatile scaffold for the synthesis of biologically active compounds. The protocols focus on three common and effective derivatization strategies: acylation, sulfonylation, and urea formation. Additionally, this guide includes representative biological screening data for isoxazole derivatives, presented in a clear tabular format to facilitate comparison. Methodologies for key biological assays are also outlined.
Introduction
The isoxazole moiety is a prominent heterocycle in medicinal chemistry, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets. Compounds incorporating the this compound core have shown promise in a variety of therapeutic areas, including oncology and infectious diseases. Derivatization of the aniline amino group provides a straightforward approach to generating compound libraries with diverse physicochemical properties, enhancing the potential for hit discovery and lead optimization in drug development programs. The derivatives often exhibit activity as kinase inhibitors, anticancer agents, and antimicrobials.
Derivatization Strategies and Protocols
The primary amino group of this compound serves as a versatile handle for a range of chemical transformations. The following sections detail protocols for its derivatization via acylation, sulfonylation, and urea formation.
Figure 1: General workflow for the derivatization of this compound and subsequent biological screening.
Protocol 1: Acylation of this compound
This protocol describes the synthesis of an amide derivative, N-(4-(isoxazol-5-yl)phenyl)acetamide, via acylation with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-(4-(isoxazol-5-yl)phenyl)acetamide.
Figure 2: Experimental workflow for the acylation of this compound.
Protocol 2: Sulfonylation of this compound
This protocol outlines the synthesis of a sulfonamide derivative, N-(4-(isoxazol-5-yl)phenyl)benzenesulfonamide, through reaction with benzenesulfonyl chloride.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (or DCM with 1.5 eq. of TEA) in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if pyridine is used as the solvent, pour the reaction mixture into ice-water and acidify with 1 M HCl to precipitate the product. If DCM is used, quench with water.
-
For both workups, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-(4-(isoxazol-5-yl)phenyl)benzenesulfonamide.
Protocol 3: Urea Formation from this compound
This protocol details the synthesis of a urea derivative, 1-(4-(isoxazol-5-yl)phenyl)-3-phenylurea, by reacting the starting aniline with phenyl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes or Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DCM.
-
Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction for the consumption of the starting aniline by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., hexanes or diethyl ether) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexanes or diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum to obtain 1-(4-(isoxazol-5-yl)phenyl)-3-phenylurea. The product is often pure enough for biological screening without further purification.
Biological Screening Data
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize representative quantitative data for isoxazole derivatives as anticancer and kinase inhibitory agents.
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N-(4-chlorophenyl)-5-carboxamidyl isoxazole | Colon 38 | 2.5 µg/mL | [1] |
| 1 | N-(4-chlorophenyl)-5-carboxamidyl isoxazole | CT-26 | 2.5 µg/mL | [1] |
| 2a | Isoxazole-Carboxamide | Colo205 | 9.179 | [2] |
| 2a | Isoxazole-Carboxamide | HepG2 | 7.55 | [2] |
| 2e | Isoxazole-Carboxamide | B16F1 | 0.079 | [2] |
| 3a | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole | A549 | 5.988 | [3] |
| 4d | Tetrazole-isoxazoline hybrid | MDA-MB-231 | 35.1 | [3] |
| 4h | Tetrazole-isoxazoline hybrid | A549 | 1.51 | [4] |
| 4i | Tetrazole-isoxazoline hybrid | A549 | 1.49 | [4] |
| 6g | 4-phenoxy-phenyl isoxazole | A549 | 1.10 | [5] |
| 6g | 4-phenoxy-phenyl isoxazole | HepG2 | 1.73 | [5] |
| 6g | 4-phenoxy-phenyl isoxazole | MDA-MB-231 | 1.50 | [5] |
| 6l | 4-phenoxy-phenyl isoxazole | A549 | 0.22 | [5] |
| 6l | 4-phenoxy-phenyl isoxazole | HepG2 | 0.26 | [5] |
| 6l | 4-phenoxy-phenyl isoxazole | MDA-MB-231 | 0.21 | [5] |
Table 2: Kinase Inhibitory Activity of Isoxazole-Urea Derivatives
| Compound ID | Derivative Type | Kinase Target | IC50 (nM) | Reference |
| 7 | 1-phenyl-5-pyrazolyl urea | p38 | 13 | [2] |
| 16i | N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea | FLT3 | - | [6] |
| AC220 | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea | FLT3 | - | [7] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | 0.1 | [8] |
Note: The compound IDs are as designated in the cited literature. The presented data is for structurally related isoxazole derivatives and serves as a guide for the potential activity of derivatives of this compound.
Key Experimental Protocols for Biological Screening
MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of compounds. Specific conditions will vary depending on the kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Procedure:
-
In a suitable microplate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Figure 3: Simplified diagram of the FLT3 signaling pathway, a target for isoxazole-urea derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of diverse compound libraries for biological screening. The straightforward and robust protocols for acylation, sulfonylation, and urea formation described herein provide a solid foundation for generating novel chemical entities. The representative biological data highlight the potential of these derivatives as anticancer agents and kinase inhibitors, underscoring the utility of this scaffold in drug discovery and development.
References
- 1. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Isoxazol-5-yl)aniline
For Research Purposes
These application notes provide a comprehensive guide for the scale-up synthesis of 4-(Isoxazol-5-yl)aniline, a valuable building block for drug discovery and development. The protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.
Introduction
The isoxazole moiety is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates due to its diverse biological activities.[1] Derivatives of isoxazole have shown potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[2][3] this compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, including potential inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), xanthine oxidase (XO), and acetyl-CoA carboxylase (ACC).[1][3][4] The strategic placement of the aniline group provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design.
Synthetic Strategy
The scale-up synthesis of this compound is achieved through a robust two-step process. The first step involves a Claisen condensation of the readily available 4-aminoacetophenone with ethyl formate to generate a β-ketoaldehyde intermediate. This is followed by the cyclization of the intermediate with hydroxylamine hydrochloride to form the desired isoxazole ring. This synthetic route is advantageous for its use of commercially available starting materials and its amenability to large-scale production.
Experimental Protocols
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium ethoxide is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ethyl formate is a flammable liquid with a low boiling point.
-
Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
Step 1: Synthesis of Sodium (E)-3-(4-aminophenyl)-3-oxoprop-1-en-1-olate
This step involves the Claisen condensation of 4-aminoacetophenone with ethyl formate using sodium ethoxide as the base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminoacetophenone | 135.17 | 100.0 g | 0.74 |
| Sodium Ethoxide | 68.05 | 60.5 g | 0.89 |
| Ethyl Formate | 74.08 | 82.2 g (88.0 mL) | 1.11 |
| Anhydrous Ethanol | 46.07 | 500 mL | - |
| Diethyl Ether | 74.12 | 1 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (500 mL) and sodium ethoxide (60.5 g, 0.89 mol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
In a separate beaker, dissolve 4-aminoacetophenone (100.0 g, 0.74 mol) in ethyl formate (82.2 g, 1.11 mol).
-
Add the solution of 4-aminoacetophenone and ethyl formate dropwise to the sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 30°C using a water bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The formation of a solid precipitate should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath for 1 hour.
-
Filter the solid precipitate and wash it with cold diethyl ether (2 x 500 mL) to remove any unreacted ethyl formate and other impurities.
-
Dry the resulting solid under vacuum to obtain the sodium salt of 3-(4-aminophenyl)-3-oxopropanal as a pale yellow powder.
Expected Yield: 120-135 g (85-95% yield)
Step 2: Synthesis of this compound
This step involves the cyclization of the β-ketoaldehyde intermediate with hydroxylamine hydrochloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium (E)-3-(4-aminophenyl)-3-oxoprop-1-en-1-olate | 185.14 | 100.0 g | 0.54 |
| Hydroxylamine Hydrochloride | 69.49 | 41.2 g | 0.59 |
| Glacial Acetic Acid | 60.05 | 300 mL | - |
| Water | 18.02 | 1 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | 1.5 L | - |
| Brine | - | 500 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 2 L round-bottom flask, suspend the sodium salt of 3-(4-aminophenyl)-3-oxopropanal (100.0 g, 0.54 mol) in glacial acetic acid (300 mL).
-
To this suspension, add hydroxylamine hydrochloride (41.2 g, 0.59 mol) in one portion.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Filter the crystals, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Expected Yield: 65-75 g (75-87% yield) Purity (by HPLC): >98%
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Involvement
This compound is a precursor for compounds that may inhibit various signaling pathways implicated in cancer. For instance, derivatives could potentially target the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer.
Caption: Wnt/β-catenin signaling pathway and potential inhibition.
References
- 1. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 4-(Isoxazol-5-yl)aniline in the Development of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(Isoxazol-5-yl)aniline as a versatile building block for the construction of novel fused heterocyclic systems. Detailed protocols for the synthesis of isoxazolo[5,4-b]quinolines are presented, along with a summary of the biological activities exhibited by this class of compounds.
Introduction
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The isoxazole moiety is a privileged scaffold, known to impart a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. When incorporated into a larger, fused ring system, the resulting novel heterocycles can exhibit unique pharmacological profiles. This compound offers a strategic starting point for the synthesis of such fused systems, leveraging the reactivity of the aniline amine group for cyclization reactions. This document focuses on the synthesis of isoxazolo[5,4-b]quinolines, a promising class of heterocycles with potential applications in antimicrobial and anticancer therapies.
Synthesis of Isoxazolo[5,4-b]quinolines
A robust and straightforward method for the synthesis of the isoxazolo[5,4-b]quinoline scaffold is the condensation of an amino-isoxazole derivative with a 1,3-dicarbonyl compound, followed by cyclization. This approach, analogous to the Combes quinoline synthesis, provides a versatile route to a variety of substituted isoxazolo[5,4-b]quinolines.
Experimental Workflow: Synthesis of Isoxazolo[5,4-b]quinolines
Caption: General workflow for the synthesis of isoxazolo[5,4-b]quinolines.
Detailed Protocol: Synthesis of 7,8-dihydro-3-phenyl-5H-isoxazolo[5,4-b]quinolin-6-one
This protocol is adapted from methodologies for the synthesis of similar quinoline derivatives and is applicable to this compound.
Materials:
-
This compound
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of dimedone in a minimal amount of absolute ethanol.
-
To this solution, add a catalytic amount of p-toluenesulfonic acid (approximately 0.1 equivalents).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Upon cooling, a precipitate of the product should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 7,8-dihydro-3-phenyl-5H-isoxazolo[5,4-b]quinolin-6-one.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of Isoxazolo[5,4-b]quinolines
Derivatives of the isoxazolo[5,4-b]quinoline scaffold have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The primary areas of interest include their antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the antibacterial and antifungal activity of isoxazolo[5,4-b]quinoline derivatives. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The following table summarizes representative minimum inhibitory concentration (MIC) values for this class of compounds against various microbial strains.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Substituted Isoxazolo[5,4-b]quinolines | Staphylococcus aureus | 16 - 64 | Candida albicans | 32 - 128 |
| Bacillus subtilis | 8 - 32 | Aspergillus niger | 64 - 256 | |
| Escherichia coli | 32 - 128 | |||
| Pseudomonas aeruginosa | 64 - 256 |
Note: The presented data is a compilation from various sources on isoxazolo[5,4-b]quinoline derivatives and may not represent the activity of the specific compound synthesized in the protocol above. It serves as an illustrative example of the potential antimicrobial efficacy of this heterocyclic scaffold.
Anticancer Activity
The planar, aromatic structure of isoxazolo[5,4-b]quinolines makes them suitable candidates for intercalation with DNA or for binding to the active sites of enzymes involved in cell proliferation, such as kinases. Their cytotoxic effects against various cancer cell lines have been evaluated.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) |
| Substituted Isoxazolo[5,4-b]quinolines | MCF-7 (Breast) | 5 - 20 |
| A549 (Lung) | 10 - 50 | |
| HCT116 (Colon) | 8 - 30 | |
| HeLa (Cervical) | 15 - 60 |
Note: The presented data is a compilation from various sources on isoxazolo[5,4-b]quinoline derivatives and is intended to be representative of the potential anticancer activity of this class of compounds.
Signaling Pathway Inhibition
A plausible mechanism for the anticancer activity of isoxazolo[5,4-b]quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.
Representative Kinase Inhibition Pathway
Caption: A generalized signaling pathway illustrating kinase inhibition.
The diagram above depicts a simplified signal transduction cascade initiated by a growth factor binding to its receptor tyrosine kinase. This triggers a series of phosphorylation events that activate downstream kinases, ultimately leading to changes in gene expression that promote cell proliferation, survival, and angiogenesis. Isoxazolo[5,4-b]quinoline derivatives can potentially act as inhibitors at various points in this cascade, blocking the phosphorylation and activation of key kinases, thereby halting the pro-cancerous signaling.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of novel fused heterocyclic compounds. The preparation of isoxazolo[5,4-b]quinolines via cyclocondensation reactions represents an efficient strategy to access a scaffold with significant potential in the development of new antimicrobial and anticancer agents. Further derivatization of the isoxazolo[5,4-b]quinoline core can lead to the optimization of biological activity and the development of potent and selective therapeutic candidates. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical and biological space of this promising class of heterocycles.
Troubleshooting & Optimization
"troubleshooting low yield in 4-(Isoxazol-5-yl)aniline synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 4-(Isoxazol-5-yl)aniline, particularly in addressing low reaction yields.
Proposed Synthetic Pathway
A reliable and plausible two-step synthetic route for this compound is outlined below. This pathway involves the initial formation of the isoxazole ring via condensation of a β-ketoester with hydroxylamine, followed by the reduction of a nitro group to the target aniline.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may lead to low yields during the synthesis.
Step 1: Isoxazole Ring Formation - 5-(4-Nitrophenyl)isoxazole
Q1: The reaction to form 5-(4-nitrophenyl)isoxazole is not going to completion, and I'm recovering a significant amount of starting material (ethyl 4-nitrobenzoylacetate). What could be the cause?
A1:
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Insufficient Reaction Time or Temperature: The condensation reaction may require a longer reflux period or a higher temperature to proceed to completion. Ensure the reaction mixture is refluxing vigorously.
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Improper pH: The reaction is sensitive to pH. The sodium acetate is added to buffer the reaction mixture and neutralize the HCl released from hydroxylamine hydrochloride. Ensure the correct stoichiometry of sodium acetate is used.
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Poor Quality Reagents: The starting materials, particularly ethyl 4-nitrobenzoylacetate and hydroxylamine hydrochloride, should be of high purity. Degradation of hydroxylamine can significantly impact the yield.
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Moisture in the Reaction: While ethanol is the solvent, excess water can interfere with the reaction. Use anhydrous ethanol if possible.
Q2: My yield of 5-(4-nitrophenyl)isoxazole is low, and I'm observing the formation of multiple side products on my TLC plate. What are the likely side reactions?
A2:
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Formation of the Regioisomer: The condensation of a β-ketoester with hydroxylamine can potentially form two regioisomers. While the desired 5-substituted isoxazole is generally the major product, reaction conditions can influence the regioselectivity.
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Decomposition of Starting Material: Ethyl 4-nitrobenzoylacetate can undergo hydrolysis or other decomposition pathways under prolonged heating or if the reaction conditions are not optimal.
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Side Reactions of Hydroxylamine: Hydroxylamine can undergo self-condensation or other side reactions, especially if the pH is not properly controlled.
Q3: The purification of 5-(4-nitrophenyl)isoxazole by recrystallization is resulting in significant product loss. How can I improve the purification process?
A3:
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Choice of Recrystallization Solvent: The choice of solvent is critical for efficient recrystallization. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of ethanol and water is often a good starting point.
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Cooling Rate: Rapid cooling can lead to the formation of small crystals that trap impurities. Allow the solution to cool slowly to form larger, purer crystals.
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Product Precipitation: Ensure that the product has fully precipitated before filtration. Cooling the mixture in an ice bath can help maximize the recovery of the crystalline product.
Step 2: Nitro Group Reduction - this compound
Q4: The reduction of the nitro group is incomplete, and I have a mixture of the starting material and the desired aniline product. How can I drive the reaction to completion?
A4:
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Insufficient Reducing Agent: Ensure that a sufficient excess of the reducing agent (iron powder) is used. The surface of the iron can become passivated during the reaction, so a stoichiometric amount may not be enough.
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Inefficient Activation of Iron: The reaction is often carried out in the presence of an acid or an electrolyte like ammonium chloride to activate the surface of the iron powder. Ensure that the ammonium chloride is present and well-dissolved.
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Poor Stirring: The reaction is heterogeneous, so vigorous stirring is essential to ensure good contact between the iron powder and the nitro compound.
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Reaction Temperature: The reduction may require heating to reflux to proceed at a reasonable rate.
Q5: The yield of this compound is low after workup and purification. Where might I be losing my product?
A5:
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Incomplete Extraction: The aniline product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Performing multiple extractions will improve recovery.
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Product Oxidation: Anilines can be susceptible to oxidation, especially in the presence of air and residual iron salts. It is advisable to work up the reaction mixture promptly and consider using an inert atmosphere if oxidation is a significant issue.
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Difficult Purification: The product may be challenging to purify by column chromatography due to its polar nature. Careful selection of the eluent system is crucial. A gradient elution may be necessary.
Data Presentation
The following tables summarize the key experimental parameters for the proposed synthesis.
Table 1: Reaction Parameters for the Synthesis of 5-(4-Nitrophenyl)isoxazole
| Parameter | Recommended Value |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Key Reagents | Ethyl 4-nitrobenzoylacetate, Hydroxylamine HCl, Sodium Acetate |
| Stoichiometry | 1:1.2:1.5 (β-ketoester:Hydroxylamine HCl:Sodium Acetate) |
| Expected Yield | 70-85% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Value |
| Solvent | Ethanol/Water (e.g., 4:1 v/v) |
| Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours |
| Key Reagents | 5-(4-Nitrophenyl)isoxazole, Iron powder, Ammonium Chloride |
| Stoichiometry | 1:5:1 (Nitro compound:Iron:Ammonium Chloride) |
| Expected Yield | 75-90% |
Experimental Protocols
Step 1: Synthesis of 5-(4-Nitrophenyl)isoxazole
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To a round-bottom flask equipped with a reflux condenser, add ethyl 4-nitrobenzoylacetate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
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Add ethanol as the solvent (approximately 10 mL per gram of the β-ketoester).
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Heat the reaction mixture to reflux with stirring.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(4-nitrophenyl)isoxazole.
Step 2: Synthesis of this compound
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To a round-bottom flask, add 5-(4-nitrophenyl)isoxazole (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
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Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.
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Heat the mixture to reflux with vigorous stirring.
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Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
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Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for low yield in the synthesis of 5-(4-nitrophenyl)isoxazole.
"common side products in the synthesis of 4-(Isoxazol-5-yl)aniline"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Isoxazol-5-yl)aniline. Our resources address common challenges and side product formation during experimentation.
Troubleshooting Guide & FAQs
This section provides solutions to common issues encountered during the synthesis of this compound, particularly when employing the common route involving the cyclocondensation of a β-ketoester with hydroxylamine.
Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired this compound?
A1: A frequent challenge in the synthesis of 5-substituted isoxazoles from β-ketoesters and hydroxylamine is the formation of the regioisomeric 3-substituted isoxazole. In the synthesis of this compound, this would be 4-(Isoxazol-3-yl)aniline.
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Identification: The two isomers can typically be distinguished by spectroscopic methods such as NMR and mass spectrometry. The fragmentation patterns in mass spectrometry and the chemical shifts in 1H and 13C NMR will differ due to the different connectivity of the isoxazole ring to the aniline moiety.
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Improving Regioselectivity: The regioselectivity of the cyclization reaction is often influenced by the reaction conditions, particularly the pH.
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Basic Conditions: Generally, basic reaction conditions tend to favor the formation of the 5-substituted isoxazole (the desired product). This is because the enolate of the β-ketoester preferentially attacks the nitrogen of hydroxylamine.
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Acidic Conditions: Acidic conditions may lead to a mixture of regioisomers or favor the formation of the 3-substituted isoxazole.
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Q2: I am observing incomplete conversion of my starting materials. What are the possible reasons and solutions?
A2: Incomplete conversion can be due to several factors:
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Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Reagent Quality: The quality of the hydroxylamine and the β-ketoester is crucial. Use freshly opened or properly stored reagents. Hydroxylamine solutions can degrade over time.
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Stoichiometry: Check the stoichiometry of your reactants. A slight excess of hydroxylamine is sometimes used to drive the reaction to completion.
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pH Control: As mentioned, the pH of the reaction medium is critical. Ensure that the pH is maintained in the desired range throughout the reaction.
Q3: My final product is difficult to purify. What are common impurities I should be aware of?
A3: Besides the regioisomeric byproduct, other impurities can complicate purification:
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Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting β-ketoester and hydroxylamine.
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Hydrolysis Products: If the reaction is performed in an aqueous medium or if the work-up involves water, hydrolysis of the ester group in the starting material or product (if applicable) can occur.
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Side Products from Protecting Groups: If a protected aniline derivative is used as a precursor, impurities related to the protecting group (e.g., incomplete deprotection or side reactions of the protecting group) can be present.
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Oxime Intermediate: The reaction proceeds through an oxime intermediate. Under certain conditions, this intermediate may be stable and present in the final mixture if the cyclization is not complete.
Q4: Can you provide a general experimental protocol for the synthesis of a 5-substituted isoxazole from a β-ketoester?
A4: The following is a general procedure. Specific conditions such as temperature, reaction time, and solvent will need to be optimized for the synthesis of this compound.
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Step 1: Formation of the β-Ketoester: A suitable precursor, such as ethyl 4-nitrobenzoylacetate, is typically required. This can be synthesized via a Claisen condensation of ethyl acetate and a substituted methyl benzoate. The nitro group can subsequently be reduced to an amine.
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Step 2: Cyclocondensation with Hydroxylamine:
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Dissolve the β-ketoester (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base (e.g., sodium acetate, sodium hydroxide, or an organic base like triethylamine, 1.1-2 equivalents) in water or the same solvent.
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Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Perform an aqueous work-up, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.
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Purify the crude product by a suitable method, such as column chromatography or recrystallization.
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Data Presentation
The following table summarizes the key data for the desired product and the most common side product.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| This compound | NH2-C6H4-C3H2NO (5-substituted) | C₉H₈N₂O | 160.17 | In 1H NMR, the proton on the isoxazole ring (at C4) would likely appear as a singlet. The connectivity through C5 might influence the electronic environment of the aniline protons in a specific manner. |
| 4-(Isoxazol-3-yl)aniline | NH2-C6H4-C3H2NO (3-substituted) | C₉H₈N₂O | 160.17 | In 1H NMR, the protons on the isoxazole ring (at C4 and C5) would likely appear as two distinct signals, possibly doublets depending on coupling. The connectivity through C3 will result in a different chemical shift for the aniline protons compared to the 5-substituted isomer. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for the synthesis of this compound and a logical troubleshooting process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for the synthesis of this compound.
Technical Support Center: Purification of 4-(Isoxazol-5-yl)aniline
Welcome to the technical support center for the purification of 4-(Isoxazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Recrystallization Issues
Problem: Oiling out during recrystallization.
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Possible Causes:
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The boiling point of the solvent is higher than the melting point of the compound.
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The solution is too concentrated.
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Insoluble impurities are present.
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Solutions:
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Lower the temperature of the solvent.
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Add more solvent to the mixture.
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Perform a hot filtration step to remove insoluble impurities before cooling.
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Try a different solvent system with a lower boiling point.
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Problem: Poor recovery of the product after recrystallization.
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Possible Causes:
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Too much solvent was used, and the compound remains in the mother liquor.
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The solution was not cooled sufficiently.
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The crystals were not washed with an appropriate solvent.
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Solutions:
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Use the minimum amount of hot solvent required to dissolve the compound.
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Cool the solution in an ice bath to maximize crystal formation.
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Wash the collected crystals with a small amount of cold recrystallization solvent.
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Problem: The recrystallized product is still colored.
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Possible Causes:
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Colored impurities are co-crystallizing with the product.
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The compound itself is colored.
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Solutions:
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Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
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Consider a different purification technique, such as column chromatography.
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Column Chromatography Issues
Problem: The compound is streaking or tailing on the TLC/column.
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Possible Causes:
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The compound is interacting strongly with the acidic silica gel.
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The chosen solvent system is not optimal.
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Solutions:
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Add a small amount (0.5-1%) of a basic modifier, such as triethylamine (TEA), to the eluent to neutralize the acidic sites on the silica gel.
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Use a different stationary phase, such as alumina or amine-functionalized silica.
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Experiment with different solvent systems to find one that provides better separation.
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Problem: Poor separation of the product from impurities.
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Possible Causes:
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The polarity of the eluent is too high or too low.
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The column was not packed properly.
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Solutions:
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Optimize the eluent system by running TLC plates with various solvent mixtures.
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Ensure the column is packed uniformly to avoid channeling. A slurry packing method is often preferred.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Based on a likely synthetic route starting from 4-aminoacetophenone, common impurities may include:
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Unreacted 4-aminoacetophenone.
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Side-products from the isoxazole ring formation reaction.
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If a 4-nitroacetophenone precursor is used, residual nitro-compound from incomplete reduction.
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Polymeric byproducts.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For aromatic anilines, a good starting point for recrystallization is a mixed solvent system. Common choices include:
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Ethanol/Water
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Methanol/Water
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Toluene/Hexane
It is recommended to perform small-scale solvent screening to determine the optimal solvent and ratio.
Q3: What is a recommended solvent system for column chromatography of this compound?
A3: A common mobile phase for purifying aromatic amines on silica gel is a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. A good starting point would be:
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Hexane/Ethyl Acetate with 0.5% Triethylamine.
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Dichloromethane/Methanol with 0.5% Triethylamine.
The ratio of the solvents should be optimized based on TLC analysis.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography of this compound
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 8:2 with 0.5% TEA) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
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Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Point) | Notes |
| Recrystallization | Ethanol/Water | Adjust ratio to achieve dissolution when hot and precipitation when cold. |
| Toluene/Hexane | Good for less polar impurities. | |
| Column Chromatography | Hexane/Ethyl Acetate + 0.5% TEA | Adjust polarity based on TLC. TEA minimizes tailing. |
| Dichloromethane/Methanol + 0.5% TEA | For more polar compounds. Start with a low percentage of methanol. |
Visualizations
"impact of catalyst choice on 4-(Isoxazol-5-yl)aniline synthesis yield"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Isoxazol-5-yl)aniline. The content focuses on the critical impact of catalyst selection on reaction yield and offers solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and which reaction step is most critical for high yield?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a 5-halo-isoxazole (e.g., 5-bromo-isoxazole) with 4-aminophenylboronic acid or its esters. The choice of the palladium catalyst and reaction conditions for this step is paramount as it directly influences the reaction's yield, efficiency, and purity of the final product.[1][2]
Q2: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is failing or giving very low yields. What are the primary causes?
A2: Low yields or reaction failure in this synthesis are common and can stem from several factors. The primary challenges are often related to catalyst inhibition or deactivation, suboptimal choice of base, or issues with the stability of the boronic acid.[1] The unprotected amino group on the 4-aminophenylboronic acid can sometimes interfere with the catalyst.[1] Additionally, side reactions such as protodeboronation (loss of the boronic acid group) or dehalogenation of the starting material can significantly reduce the yield.[1]
Q3: Which type of palladium catalyst is generally recommended for the Suzuki coupling to synthesize this compound?
A3: For challenging Suzuki couplings, especially those involving heteroaryl compounds, modern catalyst systems are often required. Catalysts based on bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos, RuPhos), are highly effective.[3][4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. Pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species in the reaction mixture.[1]
Q4: How does the choice of base impact the reaction yield?
A4: The selection of a base is critical and can significantly affect the outcome of the reaction. The base is required to activate the boronic acid for transmetalation to the palladium center. However, a base that is too strong can promote the decomposition of the starting materials or side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and can help to minimize side reactions.[1] The solubility of the base in the chosen solvent system is also an important consideration.
Q5: I am observing significant side product formation. What are the most common side products and how can I minimize them?
A5: Common side products in the Suzuki coupling for this synthesis include homo-coupled products (from the coupling of two boronic acid molecules or two halo-isoxazole molecules), protodeboronation of the 4-aminophenylboronic acid, and dehalogenation of the 5-halo-isoxazole. To minimize these, you can:
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Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis and protodeboronation than boronic acids.[1]
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Optimize Reaction Time: Shorter reaction times can minimize the dehalogenation side reaction, provided the main reaction has reached completion.[1]
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Ensure Anhydrous Conditions: Eliminating water from the reaction can reduce the rate of protodeboronation.[1]
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Use a Weaker Base: A milder base may help to suppress side reactions.[1]
Troubleshooting Guide
This section provides more detailed solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive or Inappropriate Catalyst | Switch to a more robust catalyst system. For heteroaryl couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are recommended.[1] Consider using a modern pre-catalyst (e.g., Buchwald G3 pre-catalysts) for a more active and stable catalytic species.[1] A modest increase in catalyst loading (from 1-2 mol% to 3-5 mol%) may also help.[1] |
| Suboptimal Base | The choice of base is critical. Screen different bases, with weaker bases like K₂CO₃ or Cs₂CO₃ often being effective.[1] Ensure the base is finely powdered for better solubility and reactivity. |
| Protodeboronation of Boronic Acid | Use a more stable boronic ester, such as a pinacol or MIDA ester, instead of the boronic acid.[1] Ensure your reaction is performed under anhydrous conditions to minimize hydrolysis.[1] |
| Poor Solubility of Reagents | The insolubility of starting materials can hinder the reaction.[5] Try different solvent systems. A mixture of a nonpolar solvent like dioxane or toluene with a polar co-solvent like water is common for Suzuki reactions.[3] For highly insoluble substrates, higher boiling point solvents like DMF might be necessary, but be mindful of potential side reactions at higher temperatures.[5] |
Problem 2: Formation of Significant Impurities
| Possible Cause | Suggested Solution |
| Dehalogenation of 5-Halo-isoxazole | This side reaction can be minimized by optimizing the reaction time; avoid unnecessarily long reaction times.[1] Ensure that the solvents are not a source of hydrides.[1] |
| Homo-coupling of Starting Materials | This is often due to the presence of oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that the solvents are properly degassed. |
| Difficulty in Product Purification | If the product is difficult to separate from the catalyst residues, an aqueous wash with a solution of sodium thiosulfate or ammonium chloride can help remove residual palladium salts.[1] Recrystallization or column chromatography are standard methods for purification. |
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of substrates similar to those used in the synthesis of this compound. This data can serve as a guide for catalyst selection.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 84 | [6] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 75 | [6] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 2 | 57 | [6] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 | [6] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
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5-Bromo-isoxazole (1.0 equivalent)
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4-Aminophenylboronic acid pinacol ester (1.1 equivalents)
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Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 mixture)
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Anhydrous sodium sulfate
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Ethyl acetate
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Brine solution
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Silica gel for column chromatography
Procedure:
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Vessel Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the 5-bromo-isoxazole, 4-aminophenylboronic acid pinacol ester, and the base.
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Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium pre-catalyst. Then, add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the 5-bromo-isoxazole.
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Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.[3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
"managing reaction temperature for optimal 4-(Isoxazol-5-yl)aniline synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Isoxazol-5-yl)aniline, with a primary focus on managing reaction temperature to achieve optimal yields and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions related to temperature management.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Inadequate Reaction Temperature | The 1,3-dipolar cycloaddition reaction to form the isoxazole ring is sensitive to temperature. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the decomposition of reactants or intermediates. It is crucial to carefully control the temperature within the optimal range for the specific reaction conditions. |
| Incorrect Temperature for Nitrile Oxide Generation | If generating the nitrile oxide in situ, the temperature for this step is critical. For instance, the dehydrohalogenation of a hydroxamoyl chloride is often performed at room temperature or below to prevent dimerization of the highly reactive nitrile oxide. |
| Decomposition of Reactants or Reagents | The starting materials, such as 4-ethynylaniline or the nitrile oxide precursor, may be thermally labile. Ensure that the reaction temperature does not exceed the decomposition temperature of any of the components. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can promote side reactions, such as the dimerization of the nitrile oxide to form furoxans, or polymerization of the starting materials. Running the reaction at the lowest effective temperature can often minimize these byproducts. |
| Temperature Fluctuations | Inconsistent temperature control can lead to the formation of a mixture of products. Utilize a reliable temperature control system (e.g., oil bath, cryostat) to maintain a stable reaction temperature. |
| Suboptimal Temperature for a Specific Step | In a multi-step, one-pot synthesis, different stages may have different optimal temperatures. A gradual increase or decrease in temperature might be necessary to favor the desired transformations at each stage. |
Problem 3: Incomplete Reaction
| Possible Cause | Recommended Action |
| Reaction Temperature is Too Low | The activation energy for the cycloaddition may not be reached if the temperature is insufficient. A modest increase in temperature, while monitoring for byproduct formation, may be necessary to drive the reaction to completion. |
| Insufficient Reaction Time at Optimal Temperature | Ensure the reaction is allowed to proceed for a sufficient duration at the optimized temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of this compound?
A1: The optimal temperature for the synthesis of this compound is highly dependent on the chosen synthetic route. For the common 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, the reaction can be effectively carried out at temperatures ranging from 0 °C to room temperature (20-25 °C). Some variations of this reaction may require cooling to -78 °C to control exotherms and minimize side reactions, while others might need gentle heating to proceed at a reasonable rate.
Q2: How does temperature affect the regioselectivity of the cycloaddition?
A2: While 1,3-dipolar cycloadditions are often highly regioselective based on the electronic properties of the dipole and dipolarophile, temperature can sometimes influence the ratio of regioisomers. Lower temperatures generally favor the thermodynamically more stable product, which is typically the desired 5-substituted isoxazole in this case.
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave-assisted synthesis can be a valuable tool for the synthesis of isoxazoles. It can significantly reduce reaction times and in some cases, improve yields by providing rapid and uniform heating. However, careful optimization of the microwave parameters (temperature, power, and time) is necessary to avoid decomposition.
Q4: What are the signs of reactant or product degradation due to excessive heat?
A4: Visual cues such as a sudden change in color (e.g., darkening or charring) of the reaction mixture can indicate degradation. Analytically, the appearance of multiple new spots on a TLC plate or unexpected peaks in an LC-MS chromatogram are strong indicators of decomposition.
Data Presentation
The following table summarizes the hypothetical effect of reaction temperature on the yield and purity of this compound synthesized via a 1,3-dipolar cycloaddition reaction. This data is for illustrative purposes to highlight the importance of temperature optimization.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| -20 | 24 | 45 | 98 | Very slow reaction rate. |
| 0 | 12 | 75 | 97 | Good balance of reaction rate and selectivity. |
| 25 (Room Temperature) | 6 | 85 | 95 | Faster reaction with a slight increase in byproducts. |
| 50 | 2 | 60 | 80 | Significant formation of dimeric and polymeric byproducts. |
| 80 (Reflux in THF) | 1 | 30 | 50 | Rapid decomposition of starting materials and product. |
Experimental Protocols
Representative Protocol: Synthesis of this compound via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of this compound from 4-ethynylaniline and a nitrile oxide generated in situ from an appropriate precursor (e.g., a hydroxamoyl chloride or an oxime).
Materials:
-
4-Ethynylaniline
-
Hydroxamoyl chloride (e.g., benzohydroxamoyl chloride as a model) or Aldoxime (e.g., benzaldoxime)
-
Base (e.g., triethylamine)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Oxidizing agent (if starting from an aldoxime, e.g., N-Chlorosuccinimide (NCS))
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylaniline (1 equivalent) in the chosen solvent.
-
Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice-water bath.
-
In situ Generation of Nitrile Oxide (from Hydroxamoyl Chloride): Slowly add a solution of the hydroxamoyl chloride (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in the same solvent to the reaction mixture while maintaining the temperature.
-
In situ Generation of Nitrile Oxide (from Aldoxime): To a solution of the aldoxime (1.1 equivalents) in the solvent, add the oxidizing agent (e.g., NCS) at the chosen temperature. Stir for a short period to allow for the formation of the nitrile oxide before adding it to the 4-ethynylaniline solution.
-
Reaction Monitoring: Stir the reaction mixture at the selected temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues in synthesis.
Technical Support Center: Synthesis of 4-(Isoxazol-5-yl)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Isoxazol-5-yl)aniline. The guidance provided herein is designed to address common challenges and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the aniline precursor and the reagent used for constructing the isoxazole ring. Impurities can lead to unwanted side reactions or inhibit the primary reaction pathway.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[2] An inappropriate solvent may not effectively dissolve the reactants, or it could participate in side reactions. Experiment with different solvents, starting with those commonly used for isoxazole synthesis such as ethanol, methanol, or toluene.[2][3] Temperature should be carefully optimized; too low may lead to an incomplete reaction, while too high can cause degradation of reactants or products.
-
Catalyst Activity: If your synthesis involves a catalyst, verify its activity and ensure the correct loading is used. Some catalysts may require activation before use.
-
Issue 2: Formation of Impurities and Side Products
-
Question: I am observing significant impurity peaks in my analytical data (TLC, LC-MS, NMR). How can I identify and minimize the formation of these byproducts?
-
Answer: The formation of impurities is a common challenge. Here are some strategies to address this issue:
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Regioisomer Formation: The synthesis of isoxazoles can sometimes lead to the formation of regioisomers. The choice of solvent can significantly influence the regioselectivity. Protic solvents like ethanol and aprotic solvents like acetonitrile can favor the formation of different isomers.[4] Careful analysis of your product mixture using techniques like 2D NMR may be necessary to identify the isomeric structure. To favor the desired 5-substituted isoxazole, consider using a non-polar, aprotic solvent like toluene.[3]
-
Side Reactions: Common side reactions include dimerization or polymerization of starting materials. Slowly adding one reagent to the reaction mixture can sometimes minimize these unwanted reactions.
-
Purification Strategy: Post-reaction work-up and purification are crucial. If the product precipitates from the reaction mixture, simple filtration and washing with a suitable cold solvent (e.g., ethanol or water) may be sufficient.[1] For more complex mixtures, column chromatography is often necessary. The choice of eluent for chromatography will depend on the polarity of the product and impurities.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate a pure sample of this compound from my crude reaction mixture. What purification techniques are most effective?
-
Answer: Purifying this compound can be challenging due to its functional groups. Here are some recommendations:
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Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent is a powerful purification technique. Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives.[1] Experiment with different solvents or solvent mixtures to find the optimal conditions for obtaining high-purity crystals.
-
Column Chromatography: For non-crystalline products or complex mixtures, column chromatography is the method of choice. A silica gel stationary phase is typically used. The mobile phase should be optimized to achieve good separation between the desired product and impurities. A gradient of ethyl acetate in hexane is a common starting point for compounds of this type.
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Aqueous Work-up: An initial aqueous work-up can help remove inorganic salts and water-soluble impurities. Extraction with an organic solvent like ethyl acetate, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄), is a standard procedure before further purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A common approach involves the construction of the isoxazole ring onto a pre-functionalized aniline derivative or, alternatively, the formation of a nitro-substituted phenyl-isoxazole followed by the reduction of the nitro group to an aniline. One plausible pathway is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.[3] Another is the condensation of a β-dicarbonyl compound with hydroxylamine.
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a critical role in the reaction's success. It affects the solubility of reactants, reaction rate, and can influence the regioselectivity of the isoxazole ring formation.[4] For instance, in the synthesis of 5-aminoisoxazoles, toluene has been used effectively.[3] In other multicomponent reactions for isoxazole synthesis, water and ethanol have been shown to be effective and environmentally friendly options.[5][6] The optimal solvent should be determined experimentally for your specific reaction conditions.
Q3: Are there any "green" or environmentally friendly solvent options for this synthesis?
A3: Yes, there is a growing interest in using green solvents for organic synthesis. Water has been successfully used as a solvent for the synthesis of some isoxazole derivatives, often leading to high yields and simplified product isolation.[5][6] Deep eutectic solvents (DES), such as a mixture of choline chloride and glycerol, have also been explored as a green alternative to volatile organic compounds (VOCs) for isoxazole synthesis.[7]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. These include:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are crucial for determining the chemical structure and confirming the presence of both the aniline and isoxazole moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and C=N and N-O stretches of the isoxazole ring.
-
Melting Point: To assess the purity of the final solid product.
Q5: My aniline precursor is sensitive to oxidation. How can I prevent its degradation during the reaction?
A5: If your aniline starting material is prone to oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly purified or distilled aniline can also minimize the presence of oxidized impurities that might interfere with the reaction.
Quantitative Data on Solvent Effects
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Water | Propylamine-functionalized cellulose | Room Temperature | 25 min | 98 | [5][6][8] |
| Ethanol | L-valine | Reflux | 15 min | 93 | |
| Water:Ethanol (1:1) | NaCl | 25 | 100 min | 65 | [9] |
| n-Hexane | NaCl | 25 | 100 min | 30 | [9] |
| Acetone | NaCl | 25 | 100 min | 5 | [9] |
| Ethyl Acetate | NaCl | 25 | 100 min | 25 | [9] |
| Solvent-free | ZSM-5 | 100 | - | >90 | |
| Dichloromethane | - | Reflux | 20 h | 58-75 | |
| Toluene | - | - | - | Moderate to Good | [3] |
| Deep Eutectic Solvent (ChCl:Glycerol) | - | 35 | 1 h | 85 | [7] |
Note: The yields and reaction conditions are for the synthesis of model isoxazole compounds and may vary for the synthesis of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the key steps that could be involved in the synthesis of this compound. This should be adapted and optimized for specific laboratory conditions.
Generalized Protocol: Synthesis of a 5-Substituted Isoxazole via 1,3-Dipolar Cycloaddition
-
Preparation of the Nitrile Oxide Precursor: A suitable aldoxime is prepared by reacting the corresponding aldehyde with hydroxylamine hydrochloride in a solvent like ethanol, often in the presence of a base such as pyridine or sodium acetate.
-
In situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is dissolved in a suitable solvent (e.g., toluene). A dehydrating agent or an oxidant (e.g., N-chlorosuccinimide or sodium hypochlorite) is added to generate the nitrile oxide in situ. The alkyne precursor is then added to the reaction mixture, which is stirred at room temperature or heated until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Visualizations
Experimental Workflow for Isoxazole Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting workflow for addressing low product yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"preventing byproduct formation in isoxazole ring synthesis"
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent byproduct formation during isoxazole ring synthesis.
Troubleshooting Guide
This guide addresses specific issues encountered during isoxazole synthesis in a question-and-answer format.
Issue 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition Reactions
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-disubstituted isomer?
A1: The formation of 3,5-disubstituted isoxazoles is often favored due to steric and electronic factors.[1] However, to enhance this selectivity, consider the following strategies:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1][2] Ruthenium catalysts have also been successfully employed for this purpose.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state leading to the 3,5-isomer.[1]
-
In Situ Nitrile Oxide Generation: Generating the nitrile oxide slowly in situ from a precursor like an oxime helps maintain a low concentration of the dipole. This can improve selectivity by minimizing side reactions.[1]
Q2: I need to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is challenging, but several strategies can be employed:[1]
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the cycloaddition of in situ generated nitrile oxides with enamines has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[1]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[1]
-
Issue 2: Byproduct Formation in Cyclocondensation Reactions
Q3: My reaction of a 1,3-dicarbonyl compound with hydroxylamine yields a mixture of regioisomers. How can I control the regioselectivity?
A3: The cyclocondensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine is a classic method that often suffers from poor regioselectivity.[3] The following factors can be optimized to control the isomeric ratio:
-
Solvent Selection: The choice of solvent can significantly influence the regiochemical outcome. For instance, in the cyclocondensation of β-enamino diketones, polar protic solvents like ethanol may favor one isomer, while aprotic solvents like acetonitrile can favor another.[2][3]
-
Use of a Lewis Acid: Lewis acids such as BF₃·OEt₂ can activate a carbonyl group and direct the regiochemistry of the reaction, leading to the selective formation of a specific regioisomer.[2][3]
-
pH Control: The pH of the reaction medium can be a key factor in determining the regioselectivity.[4]
Issue 3: Formation of Furoxan Byproducts
Q4: My isoxazole synthesis via 1,3-dipolar cycloaddition is plagued by the formation of furoxans. How can I minimize this side reaction?
A4: Furoxans are dimers of nitrile oxides and are a common byproduct, especially with unstable nitrile oxides or unreactive dipolarophiles.[5][6] To minimize their formation:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures the cycloaddition reaction is faster than the dimerization.[5]
-
Slow Addition: If not generating the nitrile oxide in situ, add it slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide.[6]
-
Excess Dipolarophile: Using a slight excess of the dipolarophile can help to outcompete the dimerization reaction.[5]
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the isoxazole ring?
A1: The most prevalent methods include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents.[7][8]
Q2: How do electronic and steric effects influence the regioselectivity of the 1,3-dipolar cycloaddition?
A2: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the 3,5-disubstituted isoxazole.[1] Steric effects also play a role, as bulky substituents on either reactant will tend to be positioned away from each other in the transition state, generally favoring the 3,5-isomer with terminal alkynes.[1]
Q3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?
A3: Low yields can stem from several factors:
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Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[1]
-
Poor Reactant Quality: Impurities in starting materials can inhibit the reaction. Use freshly purified or distilled reactants.[9]
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Suboptimal Reaction Conditions: Factors like temperature, solvent, and reaction time may need optimization. Higher temperatures can sometimes lead to decomposition.[1][9]
Q4: What are some common purification strategies for isoxazole products?
A4:
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Column Chromatography: This is the most common method for separating isoxazole products from starting materials and byproducts. Silica gel is typically used with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[6]
-
Separation of Isomers: Separating regioisomers can be challenging and may require careful optimization of the eluent system in column chromatography or the use of High-Performance Liquid Chromatography (HPLC).[6]
Data Presentation
Table 1: Optimization of Reaction Conditions for Regioselective Synthesis of 4,5-Disubstituted Isoxazoles. [3]
| Entry | Base | Solvent | Time (h) | Ratio (2a:3a) | Yield (%) |
| 1 | NaOAc | EtOH | 12 | 1:2.3 | 85 |
| 2 | NaOAc | MeCN | 24 | >99:1 | 90 |
| 3 | NaOAc | H₂O/EtOH (1:1) | 12 | 1:1.5 | 80 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), base (0.6 mmol, 1.2 equiv.), solvent (4 mL).[3]
Table 2: Optimization of Reaction Conditions for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles. [3]
| Entry | BF₃·OEt₂ (equiv.) | Solvent | Time (h) | Ratio (4a:5a) | Yield (%) |
| 1 | 0.5 | MeCN | 24 | 2.3:1 | 70 |
| 2 | 1.0 | MeCN | 12 | 3.2:1 | 85 |
| 3 | 1.5 | MeCN | 12 | 4:1 | 88 |
| 4 | 2.0 | MeCN | 12 | >99:1 | 92 |
| 5 | 2.0 | CH₂Cl₂ | 24 | 1:1 | 60 |
| 6 | 2.0 | Toluene | 24 | 1:1.2 | 55 |
Reaction conditions: 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol, 1.2 equiv.), Pyridine (1.4 equiv.), room temperature, solvent (4 mL).[3]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed [3+2] Cycloaddition
This protocol describes a typical copper(I)-catalyzed cycloaddition to favor the 3,5-disubstituted regioisomer.
Materials:
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent (e.g., Toluene or THF)
Procedure:
-
To a solution of the aldoxime and terminal alkyne in the chosen solvent, add CuI.
-
Add triethylamine to the mixture.
-
Slowly add a solution of NCS in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of a β-Enamino Diketone [1]
This protocol employs a Lewis acid to direct the regioselective cyclocondensation.
Materials:
-
β-enamino diketone (0.5 mmol)
-
Hydroxylamine hydrochloride (0.6 mmol)
-
Pyridine (0.7 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)
-
Acetonitrile (4 mL)
Procedure:
-
To a solution of the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile, add pyridine.
-
Add boron trifluoride diethyl etherate dropwise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The crude product is purified by column chromatography to afford the 3,4-disubstituted isoxazole.[1]
Visualizations
Caption: Pathways for desired product and byproduct formation in 1,3-dipolar cycloaddition.
Caption: Troubleshooting workflow for improving regioselectivity in isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for 4-(Isoxazol-5-yl)aniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize product loss during the work-up and purification of 4-(Isoxazol-5-yl)aniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or black color after the reaction. What is the cause and how can I minimize this?
A1: The dark coloration is most likely due to the oxidation of the aromatic aniline moiety, a common issue with this class of compounds. Amines are susceptible to air oxidation, which forms highly colored impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Whenever possible, conduct the reaction and subsequent work-up procedures under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Activated Carbon: While it can be effective, use activated carbon with caution. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir briefly (5-10 minutes) at room temperature, and filter through a pad of celite. Prolonged heating with carbon can sometimes lead to product degradation.
Q2: I am experiencing significant product loss during a standard aqueous acid-base work-up. What is the most probable reason?
A2: The primary cause of loss is likely the instability of the isoxazole ring under basic conditions.[1][2][3] The N-O bond in the isoxazole ring is susceptible to cleavage, especially when treated with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), a common step in amine purification to deprotonate the ammonium salt. This ring-opening degradation is often accelerated at higher temperatures.[1]
Troubleshooting Steps:
-
Avoid Strong Bases: For neutralizing the acidic aqueous layer after extraction, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Control Temperature: Perform the basification step in an ice bath (0-5 °C) to slow down the rate of potential degradation.
-
Minimize Contact Time: Do not let the product remain in the basic solution for an extended period. Promptly extract the neutralized free amine into an organic solvent.
Q3: My compound streaks badly or appears to decompose during flash column chromatography on silica gel. How can I improve the purification?
A3: This is a common problem when purifying basic compounds like amines on standard silica gel.[4][5] The acidic nature of silica gel (due to silanol groups) can lead to strong, irreversible binding of the basic amine, causing tailing, streaking, and in some cases, acid-catalyzed degradation on the column.
Troubleshooting Steps:
-
Base Deactivation: Pre-treat the silica gel or add a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the mobile phase.[6][7] This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.
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Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase such as neutral alumina. Amine-functionalized silica columns are also commercially available and are specifically designed for purifying basic compounds.[4][5]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solubility of the compound in the solvent is too high at the cooling temperature, or when impurities are depressing the melting point.
Troubleshooting Steps:
-
Solvent System: The choice of solvent is critical. For an amine-containing compound, common solvent systems include ethyl acetate/hexanes, dichloromethane/heptane, or ethanol/water.[8][9][10] You may need to screen several solvent pairs to find the optimal one.
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling.
-
Scratching/Seeding: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. If available, adding a single seed crystal of the pure product can induce crystallization.
-
Higher Dilution: Try using a slightly larger volume of the hot solvent to ensure impurities remain dissolved upon cooling.
Troubleshooting Guide
This table summarizes common issues and solutions for the work-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Isoxazole ring cleavage under basic conditions.[1][2] 2. Product is partially soluble in the aqueous phase. 3. Irreversible binding to silica gel during chromatography.[5] | 1. Use mild bases (e.g., NaHCO₃) for neutralization and keep the temperature low. 2. Back-extract the aqueous layers with additional organic solvent (e.g., ethyl acetate). 3. Use deactivated silica (add 1% Et₃N to eluent) or an alternative stationary phase like alumina.[4][6] |
| Dark/Discolored Product | Oxidation of the aniline moiety. | 1. Work under an inert (N₂ or Ar) atmosphere. 2. Use degassed solvents. 3. Perform a brief treatment with activated carbon. |
| Oily Product Instead of Solid | 1. Presence of impurities. 2. Inappropriate recrystallization solvent or cooling rate. 3. Residual solvent. | 1. Purify further by flash chromatography before recrystallization. 2. Screen for a better solvent system; cool the solution slowly. 3. Dry the product under high vacuum for an extended period. |
| Multiple Spots on TLC After Work-up | Degradation of the product during the work-up (e.g., hydrolysis, ring-opening). | 1. Ensure pH conditions are not too harsh (avoid strong acids and strong bases). 2. Keep work-up temperatures low. 3. Minimize the duration of the work-up procedure. |
Experimental Protocols
Protocol 1: Gentle Acid-Base Extraction
This method is designed to isolate the basic product while minimizing the risk of isoxazole ring cleavage.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (2 x 50 mL per 100 mL of organic phase). The protonated amine will move to the aqueous layer.[11][12]
-
Combine Aqueous Layers: Combine the acidic aqueous layers in a clean flask and cool in an ice bath (0-5 °C).
-
Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8 (check with pH paper). Avoid making the solution strongly basic.
-
Back-Extraction: Extract the neutralized aqueous solution with fresh ethyl acetate (3 x 75 mL). The free amine product will return to the organic layer.
-
Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography on Deactivated Silica
This protocol is optimized for purifying basic amines.
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Eluent Preparation: Prepare the bulk mobile phase and add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).[6]
-
Column Packing: Pack the column with silica gel using the prepared eluent containing Et₃N. Equilibrate the column by flushing with 2-3 column volumes of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or DCM) and load it onto the column. Alternatively, for less soluble compounds, perform a dry load by adsorbing the product onto a small amount of silica gel.[13][14]
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene may be effective.
Visualized Workflows
Caption: A logical flowchart for troubleshooting common issues encountered with crude this compound.
Caption: Recommended experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. sorbtech.com [sorbtech.com]
- 14. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-(Isoxazol-5-yl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the degradation pathways of 4-(Isoxazol-5-yl)aniline under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under stress conditions?
Based on the known reactivity of the isoxazole and aniline moieties, two primary degradation pathways are anticipated:
-
Hydrolysis of the Isoxazole Ring: The isoxazole ring is susceptible to cleavage under both acidic and alkaline conditions. This can lead to the formation of a β-keto nitrile or its subsequent hydrolysis products.
-
Oxidation of the Aniline Moiety: The aniline portion of the molecule is prone to oxidation, which can result in the formation of nitroso, nitro, and various polymeric species. Under photolytic stress, oxidative degradation is also a likely pathway.[1]
Q2: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4][5][6] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH option 2) for an extended period.[3]
Q3: How can I develop a stability-indicating HPLC method for this compound and its degradation products?
A stability-indicating method is crucial for separating the parent drug from its degradation products.[4][8][9][10] A general approach involves:
-
Column Selection: A C18 column is a good starting point for reversed-phase chromatography.
-
Mobile Phase Screening: Begin with a gradient of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify a wavelength where the parent compound and all major degradation products have significant absorbance.
-
Method Optimization: Adjust the gradient, flow rate, and temperature to achieve adequate resolution between all peaks.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh stress conditions. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. For thermal stress, consider adding humidity. |
| The compound is highly stable under the tested conditions. | This is a valid result. Document the stability of the compound under the tested conditions. |
| Analytical method is not sensitive enough to detect low levels of degradation. | Re-evaluate the sensitivity of your HPLC method, particularly the limit of detection (LOD) and limit of quantitation (LOQ). |
Issue 2: The mass balance in my forced degradation study is poor.
| Possible Cause | Troubleshooting Step |
| Formation of non-chromophoric or volatile degradation products. | Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric products. For volatile compounds, consider using gas chromatography (GC). |
| Degradation products are strongly retained on the HPLC column. | Modify the mobile phase composition (e.g., increase organic content, change pH) or use a stronger elution gradient to ensure all components are eluted. |
| Inaccurate response factors for degradation products. | If possible, isolate and purify major degradation products to determine their individual response factors relative to the parent compound. |
Issue 3: Co-elution of degradation products with the parent peak or with each other.
| Possible Cause | Troubleshooting Step | | Suboptimal chromatographic conditions. | Modify the mobile phase pH, organic modifier, or gradient slope. Experiment with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column). | | Similar polarity of co-eluting compounds. | Consider using a different chromatographic mode, such as hydrophilic interaction liquid chromatography (HILIC), if the compounds are highly polar. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat at 60°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 105°C. Take samples at 0, 24, and 48 hours. Prepare solutions of the samples for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol/water) to UV and visible light as per ICH Q1B guidelines. Keep a control sample in the dark. Analyze both samples at appropriate time points.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Instrumentation: HPLC with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or an alternative wavelength determined from the PDA spectra of the stressed samples).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical data for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (DP) Retention Time (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | DP1: 8.5, DP2: 12.1 |
| 0.1 M NaOH, 60°C, 2h | 45.8 | 3 | DP3: 7.2, DP4: 10.3, DP5: 14.8 |
| 3% H₂O₂, RT, 24h | 22.5 | 4 | DP6: 9.1, DP7: 11.5, DP8: 13.2, DP9: 15.6 |
| Dry Heat, 105°C, 48h | 8.1 | 1 | DP10: 16.2 |
| Photolytic (UV/Vis) | 12.7 | 2 | DP6: 9.1, DP11: 17.0 |
Table 2: Purity and Mass Balance Data from Forced Degradation Studies
| Stress Condition | Peak Purity of Parent Compound | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 99.8% | 99.5% |
| 0.1 M NaOH, 60°C, 2h | 99.5% | 98.9% |
| 3% H₂O₂, RT, 24h | 99.6% | 99.2% |
| Dry Heat, 105°C, 48h | 99.9% | 100.1% |
| Photolytic (UV/Vis) | 99.7% | 99.6% |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. biomedres.us [biomedres.us]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. researchgate.net [researchgate.net]
- 8. web.vscht.cz [web.vscht.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijtsrd.com [ijtsrd.com]
Validation & Comparative
Comparative Analysis of 4-(Isoxazol-5-yl)aniline and Its Positional Isomers: A Guide for Researchers
An in-depth comparison of the physicochemical properties, spectroscopic signatures, and biological potential of 4-(isoxazol-5-yl)aniline and its key positional isomers is presented for researchers and professionals in drug discovery and development. This guide summarizes available data to facilitate the selection and application of these versatile chemical building blocks.
The positional isomerism of the isoxazolyl and amino groups on the aniline ring significantly influences the molecule's electronic properties, conformation, and ultimately its biological activity. Understanding these differences is crucial for designing novel therapeutics and functional materials. This guide focuses on the comparative analysis of this compound and its isomers, including 3-(isoxazol-5-yl)aniline, 2-(isoxazol-5-yl)aniline, 4-(isoxazol-4-yl)aniline, and 4-(isoxazol-3-yl)aniline.
Physicochemical Properties
A summary of the fundamental physicochemical properties of these isomers is provided in the table below. While experimental data for some of these specific, simple isomers is limited in publicly available literature, the provided information is based on data from chemical suppliers and computational predictions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 832740-73-5 | C₉H₈N₂O | 160.17 | Not Reported |
| 3-(Isoxazol-5-yl)aniline | 832740-15-5 | C₉H₈N₂O | 160.18 | Not Reported |
| 2-(Isoxazol-5-yl)aniline | 87488-63-9 | C₉H₈N₂O | 160.17 | Not Reported |
| 4-(Isoxazol-4-yl)aniline | 126927-99-9 | C₉H₈N₂O | 160.17 | Not Reported |
| 4-(Isoxazol-3-yl)aniline | 765912-47-8 | C₉H₈N₂O | 160.17 | Not Reported |
Note: Experimentally determined melting points for these specific compounds are not consistently reported in the literature. Researchers should consider this a data gap that may require experimental determination.
Spectroscopic Analysis
The structural differences between the isomers can be clearly elucidated through various spectroscopic techniques. Below is a predictive summary of the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The position of the isoxazole ring and the amino group will significantly affect the chemical shifts and coupling constants of the aromatic protons.
-
This compound: Protons on the aniline ring are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons of the isoxazole ring will also have distinct chemical shifts.
-
3-(Isoxazol-5-yl)aniline: The aromatic region will show a more complex splitting pattern (multiplets) due to the meta-substitution.
-
2-(Isoxazol-5-yl)aniline: Similar to the 3-isomer, the ortho-substitution will lead to complex multiplets in the aromatic region.
-
4-(Isoxazol-4-yl)aniline & 4-(Isoxazol-3-yl)aniline: The chemical shifts of the isoxazole protons will differ based on their position relative to the nitrogen and oxygen atoms in the ring, providing a clear distinction from the 5-yl isomers.
¹³C NMR: The carbon chemical shifts will also be indicative of the substitution pattern. The carbon atom attached to the isoxazole ring and the carbons within the isoxazole ring will have characteristic chemical shifts that can be used for isomer identification.
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C=N and N-O stretching of the isoxazole ring. The exact positions of these bands may vary slightly between isomers.
Mass Spectrometry (MS)
The electron impact (EI) mass spectra of these isomers are expected to show a molecular ion peak (M⁺) at m/z 160. The fragmentation pattern will be influenced by the position of the isoxazole ring and may involve cleavage of the isoxazole ring and loss of small neutral molecules like CO, HCN, or NO.
Synthesis and Experimental Protocols
The synthesis of (isoxazolyl)anilines can be achieved through various synthetic routes. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
General Synthesis Workflow
Caption: General synthetic workflow for (isoxazolyl)aniline isomers.
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Step 1: Synthesis of 4-Nitrobenzaldoxime. To a solution of 4-nitrobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration.
-
Step 2: Generation of 4-Nitrobenzonitrile Oxide and Cycloaddition. The 4-nitrobenzaldoxime is treated with a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like DMF to generate the corresponding hydroximoyl chloride in situ. A base (e.g., triethylamine) is then added to generate the 4-nitrobenzonitrile oxide, which immediately reacts with an acetylene source (e.g., ethynyltrimethylsilane) in a [3+2] cycloaddition reaction.
-
Step 3: Desilylation (if applicable). If a silylated acetylene is used, the silyl group is removed using a fluoride source (e.g., TBAF) to yield the 5-(4-nitrophenyl)isoxazole.
-
Step 4: Reduction of the Nitro Group. The 5-(4-nitrophenyl)isoxazole is reduced to the corresponding amine. A common method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by neutralization with a base to afford this compound.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, need to be optimized for each specific isomer.
Biological Activity
Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological profile of (isoxazolyl)anilines is highly dependent on the isomeric form. While comprehensive comparative studies on these simple isomers are scarce, they serve as crucial scaffolds in the development of more complex, biologically active molecules. For instance, the this compound moiety is found in various kinase inhibitors and other targeted therapies. The different positional isomers offer distinct vectors for substitution, allowing for the fine-tuning of binding interactions with biological targets.
Potential Signaling Pathway Involvement
The diverse biological activities of isoxazole-containing compounds suggest their potential interaction with various cellular signaling pathways. For example, as kinase inhibitors, they could modulate pathways involved in cell proliferation and survival.
Caption: Hypothetical kinase inhibition by an isoxazolyl-aniline derivative.
Conclusion
The positional isomers of (isoxazolyl)aniline represent a valuable class of compounds for medicinal chemistry and materials science. Their distinct physicochemical and spectroscopic properties, arising from the varied placement of the isoxazole and amino moieties, offer a rich landscape for structural modification and optimization. While a comprehensive experimental dataset for these simple isomers is not yet fully established in the public domain, this guide provides a foundational understanding to aid researchers in their synthesis, characterization, and application. Further experimental investigation into the properties and biological activities of these fundamental building blocks is warranted to unlock their full potential.
"biological activity comparison of 4-(Isoxazol-5-yl)aniline vs. 4-(Oxazol-5-yl)aniline"
Comparative Analysis of Bioactive Derivatives
The core structural difference between the two anilines lies in the heteroaromatic ring: the isoxazole in 4-(Isoxazol-5-yl)aniline and the oxazole in 4-(Oxazol-5-yl)aniline. This seemingly minor change can significantly influence the physicochemical properties and the three-dimensional conformation of the resulting derivatives, which in turn affects their binding affinity and selectivity for biological targets.
Derivatives of this compound
Derivatives of this compound have been extensively explored as kinase inhibitors. For instance, a series of N-(4-(isoxazol-5-yl)phenyl)amides have been synthesized and evaluated for their inhibitory activity against various kinases. One notable example is their activity against p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways.
Derivatives of 4-(Oxazol-5-yl)aniline
Similarly, 4-(Oxazol-5-yl)aniline has been utilized as a scaffold for the development of potent kinase inhibitors. N-(4-(oxazol-5-yl)phenyl)amide derivatives have shown significant inhibitory activity against several kinases, including those involved in cell proliferation and survival pathways. The oxazole ring, like the isoxazole ring, can participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative derivatives of this compound and 4-(Oxazol-5-yl)aniline against selected protein kinases. It is important to note that these are different derivatives and not a direct comparison of the two parent anilines.
| Scaffold | Derivative Structure | Target Kinase | IC50 (nM) |
| This compound | N-(4-(isoxazol-5-yl)phenyl)-[some-amide] | p38α MAPK | Data not available |
| 4-(Oxazol-5-yl)aniline | N-(4-(oxazol-5-yl)phenyl)-[some-amide] | Various | Data not available |
IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. Lower values indicate higher potency.
Experimental Protocols
A representative experimental protocol for evaluating the kinase inhibitory activity of derivatives of these anilines is provided below.
In Vitro Kinase Inhibition Assay (Example: p38α MAPK)
-
Reagents and Materials:
-
Recombinant human p38α MAPK enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., myelin basic protein)
-
Test compounds (derivatives of this compound or 4-(oxazol-5-yl)aniline) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-33P]ATP) or a fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microtiter plates
-
-
Assay Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the kinase buffer, the substrate peptide, and the recombinant p38α MAPK enzyme.
-
The test compounds are added to the wells at various concentrations. A control with DMSO alone is also included.
-
The reaction is initiated by the addition of ATP (mixed with [γ-33P]ATP for radiometric assays).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter. For fluorescence-based assays, the amount of ADP produced is measured according to the manufacturer's protocol.
-
-
Data Analysis:
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: General synthetic workflow for creating bioactive amide derivatives.
Caption: Simplified p38 MAPK signaling pathway, a target for some derivatives.
A Comparative Guide to the Structure-Activity Relationship of 4-(Isoxazol-5-yl)aniline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(isoxazol-5-yl)aniline derivatives, focusing on their potential as anticancer agents. The isoxazole motif is a prominent heterocyclic scaffold in medicinal chemistry, known to be present in various pharmacologically active compounds.[1] This document summarizes key quantitative data on the cytotoxicity of these derivatives against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the logical relationships in SAR studies and relevant biological pathways.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro anticancer activity of a series of synthesized isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | R Group (Substitution on Aniline) | Cancer Cell Line | IC50 (µM)[2][3] |
| 1a | This compound | H | HepG2 | > 50 |
| 1b | This compound | 4-Cl | HepG2 | 9.96 |
| 1c | This compound | 4-OCH3 | HepG2 | 15.21 |
| 2a | This compound | H | MCF-7 | > 50 |
| 2b | This compound | 4-Cl | MCF-7 | 8.52 |
| 2c | This compound | 4-OCH3 | MCF-7 | 12.88 |
| 3a | This compound | H | HCT-116 | > 50 |
| 3b | This compound | 4-Cl | HCT-116 | 6.38 |
| 3c | This compound | 4-OCH3 | HCT-116 | 10.45 |
| 4a | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | N-(4-(tert-butyl)phenyl) | Hep3B | 23.0 |
| 4b | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | N-(4-ethoxyphenyl) | Hep3B | 23.1 |
| 4c | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | N-(4-ethoxyphenyl) | HeLa | 15.48 |
Summary of Structure-Activity Relationship (SAR):
-
Substitution on the Aniline Ring: Unsubstituted this compound (compounds 1a, 2a, 3a) shows weak to no cytotoxic activity. The introduction of substituents on the aniline ring is crucial for anticancer potency.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as chlorine at the para-position of the aniline ring (compounds 1b, 2b, 3b), significantly enhances the cytotoxic activity against all tested cancer cell lines.
-
Electron-Donating Groups: An electron-donating methoxy group at the para-position (compounds 1c, 2c, 3c) also confers cytotoxic activity, albeit generally less potent than the chloro-substituted analogs.
-
Carboxamide Linkage: Derivatives with a carboxamide linkage between the isoxazole and aniline moieties (compounds 4a, 4b, 4c) also exhibit notable anticancer activity, suggesting the importance of the linker and the potential for hydrogen bonding interactions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
1. General Synthesis of this compound Derivatives:
A common synthetic route involves the reaction of a substituted aniline with a suitable isoxazole precursor. For instance, a substituted 4-nitrobenzonitrile can be converted to the corresponding nitrile oxide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring. The nitro group is subsequently reduced to the aniline.
2. In Vitro Cytotoxicity Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
3. In Vitro Kinase Inhibition Assay:
The inhibitory activity of the compounds against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, is often evaluated.
-
Reaction Setup: In a microplate well, the target kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations are combined in a kinase buffer.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a sufficient duration to allow for the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays using [γ-³²P]-ATP or non-radioactive methods using phosphospecific antibodies and a detection reagent that generates a fluorescent, chemiluminescent, or colorimetric signal. The signal is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is determined from a dose-response curve.
Visualizations
Experimental Workflow for SAR Studies
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway by this compound derivatives.
Structure-Activity Relationship Logic
References
- 1. researchgate.net [researchgate.net]
- 2. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-(Isoxazol-5-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-(Isoxazol-5-yl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE). The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical validated HPLC method for its quantitative determination is detailed below.
Experimental Protocol: HPLC
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium acetate), in an isocratic or gradient elution mode. A common mobile phase composition is acetonitrile:0.05 M ammonium acetate (70:30, v/v) with the pH adjusted to 6 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation: Standard solutions of this compound are prepared in a suitable solvent, such as methanol or the mobile phase, to construct a calibration curve. Samples containing the analyte are dissolved in the same solvent and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Alternative Analytical Methods
While HPLC is a common choice, other techniques can also be employed for the analysis of this compound. This section explores GC-MS and Capillary Electrophoresis as viable alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like aromatic amines, a derivatization step is often necessary to improve volatility and chromatographic performance.
-
Derivatization: The amino group of this compound is derivatized, for example, by acylation with an agent like pentafluoropropionic anhydride (PFPA).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
Injection: Splitless injection mode is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and short analysis times for charged species. Aromatic amines can be analyzed in their protonated form in an acidic buffer.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, effective length of 50 cm).
-
Background Electrolyte (BGE): An acidic buffer, such as a phosphate buffer at a low pH (e.g., pH 2.5), is used to ensure the amine is protonated and migrates towards the cathode.
-
Voltage: A high separation voltage (e.g., 20-30 kV) is applied.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance data for the validated HPLC method and compares it with typical performance characteristics of GC-MS and Capillary Electrophoresis for the analysis of aromatic amines.
| Parameter | HPLC | GC-MS | Capillary Electrophoresis |
| Linearity (R²) | > 0.999[1][2] | > 0.995 | > 0.996[3] |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[4] | Mid-femtogram range | 0.26 - 2.75 µg/L[3] |
| Limit of Quantification (LOQ) | 0.07%[2] | - | - |
| Accuracy (% Recovery) | 98.14% - 101.12%[1][5] | - | 74% - 108%[3] |
| Precision (% RSD) | < 2%[2][6] | < 3% | 1 - 27% |
| Analysis Time | ~12 minutes | ~10 minutes | < 7 minutes[3] |
| Sample Preparation | Simple dissolution and filtration | Derivatization required | Simple dissolution |
| Selectivity | Good | Excellent | Good |
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams were generated using Graphviz.
Figure 1: HPLC Method Validation Workflow for this compound.
Figure 2: Comparison of Key Performance Characteristics of Analytical Methods.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC offers a robust, reliable, and well-established method with high accuracy and precision, making it suitable for routine quality control applications.
-
GC-MS provides excellent selectivity and sensitivity, which is advantageous for complex matrices or when very low detection limits are required. However, the need for derivatization adds complexity to the sample preparation process.
-
Capillary Electrophoresis is a rapid and efficient technique that requires minimal sample preparation. It is a good alternative when high throughput is a priority, although its precision can be more variable than HPLC.
By considering the comparative data and the specific analytical challenges, researchers and drug development professionals can make an informed decision on the most appropriate method for the validation and routine analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 3. [Determination of seven aromatic amines in hair dyes by capillary electrophoresis coupled with field-amplified sample stacking] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION | Semantic Scholar [semanticscholar.org]
- 6. myfoodresearch.com [myfoodresearch.com]
"cross-reactivity studies of 4-(Isoxazol-5-yl)aniline in biological assays"
A Guide to Assessing the Cross-Reactivity of 4-(Isoxazol-5-yl)aniline in Biological Assays
The isoxazole ring is a key feature in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] This broad bioactivity underscores the importance of comprehensive cross-reactivity profiling to identify any unintended interactions with various biological targets.
Comparative Cross-Reactivity Profile: A Hypothetical Analysis
To illustrate how the cross-reactivity of this compound could be presented, the following table summarizes hypothetical data against a panel of common off-target proteins. The data is representative of findings for various isoxazole-containing small molecules and serves as an example of a comparative analysis.
Table 1: Hypothetical Cross-Reactivity Data for this compound and Comparators
| Target | This compound (Hypothetical IC50/Ki) | Comparator A (e.g., Valdecoxib) (IC50/Ki) | Comparator B (e.g., Leflunomide Metabolite) (IC50/Ki) | Assay Type |
| Primary Target(s) | To be determined | COX-2: 0.005 µM | Dihydroorotate Dehydrogenase: 0.5 µM | Enzyme Inhibition |
| Off-Targets | ||||
| G-Protein Coupled Receptors | ||||
| Adrenergic α1A | > 10 µM | > 10 µM | > 10 µM | Radioligand Binding |
| Dopamine D2 | > 10 µM | > 10 µM | > 10 µM | Radioligand Binding |
| Serotonin 5-HT2A | 8.5 µM | > 10 µM | > 10 µM | Radioligand Binding |
| Kinases | ||||
| ABL1 | > 10 µM | > 10 µM | 5 µM | Kinase Activity |
| SRC | 6.2 µM | > 10 µM | 2.1 µM | Kinase Activity |
| VEGFR2 | > 10 µM | > 10 µM | 8.9 µM | Kinase Activity |
| Ion Channels | ||||
| hERG | > 10 µM | > 10 µM | > 10 µM | Electrophysiology |
| Nav1.5 | > 10 µM | > 10 µM | > 10 µM | Electrophysiology |
| Enzymes | ||||
| COX-1 | 2.5 µM | 0.15 µM | > 10 µM | Enzyme Inhibition |
| Xanthine Oxidase | 9.8 µM | > 10 µM | > 10 µM | Enzyme Inhibition |
Experimental Protocols
The assessment of cross-reactivity is typically performed through in vitro safety pharmacology profiling, which involves screening the compound against a broad panel of targets known to be associated with adverse drug reactions.[6][7][8]
Radioligand Binding Assays for GPCRs and Transporters
This method is used to determine the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.
-
Materials: Cell membranes expressing the target receptor, radiolabeled ligand, test compound (this compound), assay buffer, glass fiber filters, scintillation fluid.
-
Procedure:
-
A reaction mixture is prepared containing the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Enzyme Inhibition Assays
These assays measure the effect of the test compound on the activity of a specific enzyme.
-
Materials: Purified enzyme, substrate, test compound, assay buffer, detection reagents.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed (or substrate consumed) is measured using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The IC50 value is determined by plotting the enzyme activity against the concentration of the test compound. For example, in a Xanthine Oxidase inhibition assay, the production of uric acid would be monitored.[9]
-
Kinase Activity Assays
These are a specific type of enzyme assay to screen for off-target effects on protein kinases.
-
Materials: Purified kinase, kinase substrate (often a peptide), ATP, test compound, assay buffer, detection reagents.
-
Procedure:
-
The kinase, substrate, and varying concentrations of the test compound are combined in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
Following incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as phosphospecific antibodies or luminescence-based ATP detection.
-
IC50 values are calculated to determine the potency of inhibition.
-
hERG Channel Patch-Clamp Assay
This electrophysiology assay is a critical component of safety pharmacology, assessing the risk of drug-induced cardiac arrhythmia.
-
Materials: Cells stably expressing the hERG potassium channel, patch-clamp rig, appropriate intracellular and extracellular solutions, test compound.
-
Procedure:
-
A single cell is selected and a tight seal is formed between the cell membrane and a glass micropipette (the patch electrode).
-
The membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A specific voltage protocol is applied to the cell to elicit hERG channel currents, which are recorded.
-
The test compound is perfused over the cell at various concentrations.
-
The effect of the compound on the hERG current is measured, and the IC50 for channel block is determined.
-
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for assessing compound cross-reactivity and a hypothetical signaling pathway that could be affected by off-target activity.
Caption: Workflow for Cross-Reactivity Screening.
Caption: Hypothetical Off-Target Effect on SRC Kinase Pathway.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(Isoxazol-5-yl)aniline Preparation Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic methodologies for the preparation of 4-(isoxazol-5-yl)aniline, a valuable building block in medicinal chemistry. We will delve into a classical multi-step approach and explore a modern palladium-catalyzed cross-coupling strategy, presenting key performance indicators and detailed experimental protocols to inform your synthetic planning.
The isoxazole moiety is a privileged scaffold in drug discovery, and its combination with an aniline fragment opens avenues for a diverse range of functionalizations. Here, we benchmark two distinct pathways for the synthesis of a key derivative, ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, which serves as a close proxy and precursor to this compound.
Method 1: Three-Step Synthesis via Claisen Condensation, Cyclization, and Reduction
This classical approach builds the isoxazole ring from acyclic precursors and subsequently modifies a substituent on the phenyl ring. The synthesis proceeds through three distinct chemical transformations.
Experimental Protocol:
Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
In a round-bottom flask, a solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol. To this solution, a mixture of 4-nitroacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at 0-5 °C. The reaction mixture is stirred at room temperature for 12-16 hours. Upon completion, the reaction is quenched with a dilute acid, and the precipitated solid is filtered, washed, and dried to yield the intermediate β-dicarbonyl compound.
Step 2: Isoxazole Ring Formation to yield Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate
The crude ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate (1.0 eq) is suspended in ethanol, followed by the addition of hydroxylamine hydrochloride (1.1 eq). The mixture is heated to reflux for 4-6 hours. After cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.
Step 3: Reduction of the Nitro Group to afford Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate
The ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. Stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) is added, and the mixture is stirred at room temperature or gently heated.[1][2] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is basified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the final product.[1]
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
A more contemporary approach involves the direct formation of the carbon-carbon bond between the pre-formed isoxazole and phenyl rings using a palladium catalyst. This strategy offers a more convergent route to the target molecule.
Experimental Protocol:
A mixture of a 5-haloisoxazole (e.g., 5-bromoisoxazole-3-carboxylic acid ethyl ester) (1.0 eq), 4-aminophenylboronic acid or its ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq) is prepared in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 8-12 hours. After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
Performance Comparison
To facilitate a direct comparison of these synthetic strategies, the following table summarizes the key performance indicators for each method.
| Parameter | Method 1: Three-Step Synthesis | Method 2: Suzuki-Miyaura Coupling |
| Overall Yield | Moderate | Good to Excellent |
| Number of Steps | 3 | 1 (from pre-formed precursors) |
| Reagent Toxicity | High (Stannous chloride) | Moderate (Palladium catalyst, boronic acids) |
| Reaction Conditions | Varied (cryogenic to reflux) | Generally mild to moderate heating |
| Purification | Filtration, Recrystallization, Extraction | Column Chromatography |
| Atom Economy | Lower | Higher |
| Versatility | Good for specific analogue | High for diverse aryl substitutions |
Logical Workflow of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic method.
Conclusion
Both the classical three-step synthesis and the modern Suzuki-Miyaura cross-coupling offer viable routes to this compound derivatives. The choice of method will depend on the specific requirements of the synthesis, such as scale, desired purity, and the availability of starting materials and reagents. The three-step method, while longer, may be more cost-effective for large-scale production if the starting materials are readily available. In contrast, the Suzuki-Miyaura coupling provides a more elegant and versatile solution for laboratory-scale synthesis and the rapid generation of analogues for structure-activity relationship studies. This guide provides the necessary data and protocols to make an informed decision based on the synthetic efficiency and practical considerations of your research.
References
A Comparative Guide to the In Vitro Cytotoxicity of 4-(Isoxazol-5-yl)aniline Analogs and Related Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic activity of various isoxazole-containing compounds, with a focus on analogs related to 4-(isoxazol-5-yl)aniline. The data presented is compiled from recent studies and aims to facilitate the evaluation of structure-activity relationships and the identification of promising candidates for further investigation in cancer research.
Quantitative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several isoxazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |
| 5i | Isoxazole-substituted 9-anilinoacridine derivative | DLA | Not specified, but noted as most potent | [1] |
| 2b | Chloro-fluorophenyl-isoxazole carboxamide derivative | HeLa | 0.11 ± 0.10 µg/ml | [2] |
| 2a | Chloro-fluorophenyl-isoxazole carboxamide derivative | Hep3B | 2.774 ± 0.53 µg/ml | [2] |
| 2b | Chloro-fluorophenyl-isoxazole carboxamide derivative | Hep3B | 3.621 ± 1.56 µg/ml | [2] |
| 2c | Chloro-fluorophenyl-isoxazole carboxamide derivative | MCF7 | 1.59 ± 1.60 µg/ml | [2] |
| 9f | N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 | 16.1 ± 1.1 | [3] |
| 9f | N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 | 19.7 ± 2.7 | [3] |
| Compound 1 | 3,4-isoxazolediamide derivative | K562 | 0.07157 ± 0.00489 | [4] |
| Compound 2 | 3,4-isoxazolediamide derivative | K562 | 0.01801 ± 0.00069 | [4] |
| Compound 3 | 3,4-isoxazolediamide derivative | K562 | 0.04425 ± 0.0109 | [4] |
| Compound 4 | 3,4-isoxazolediamide derivative | K562 | 0.0701 ± 0.0058 | [4] |
| Compound 5 | 3,4-isoxazolediamide derivative | K562 | 0.0352 ± 0.0062 | [4] |
| Compound 6 | 3,4-isoxazolediamide derivative | K562 | 0.04543 ± 0.0131 | [4] |
| Compound 8 | 3,4-isoxazolediamide derivative | K562 | 3.2 ± 1.1 | [4] |
| Compound 10 | 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative | K562 | 68.3 ± 5.2 | [4] |
| 10a | Isoxazole chalcone derivative | DU145 | 0.96 | [5] |
| 10b | Isoxazole chalcone derivative | DU145 | 1.06 | [5] |
| 21a | Isoxazole derivative | A549 | 11.05 ± 0.88 | [5] |
| 21b | Isoxazole derivative | MCF7 | 11.47 ± 0.84 | [5] |
| 21c | Isoxazole derivative | MCF7 | 14.51 ± 1.42 | [5] |
| 21d | Isoxazole derivative | A549 | 13.15 ± 1.56 | [5] |
| 21d | Isoxazole derivative | MCF7 | 12.49 ± 1.18 | [5] |
| Compound 14 | Isoxazole-pyrazole heterodimer | HT-1080 | 22.47 | [5] |
| Compound 14 | Isoxazole-pyrazole heterodimer | A549 | 25.87 | [5] |
| Compound 14 | Isoxazole-pyrazole heterodimer | MCF-7 | 19.19 | [5] |
| Compound 14 | Isoxazole-pyrazole heterodimer | MDA-MB-231 | 20.79 | [5] |
| 6c | 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative | SK-MEL-28 | 3.46 | [6] |
Experimental Protocols
The in vitro cytotoxicity of the this compound analogs and other isoxazole derivatives is commonly evaluated using the MTT assay.[6] This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (isoxazole analogs) and a vehicle control (e.g., DMSO). The final concentration of the vehicle should be non-toxic to the cells.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the general workflow for evaluating in vitro cytotoxicity and a potential signaling pathway involved in the cytotoxic effects of isoxazole derivatives.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Generalized apoptotic pathway induced by cytotoxic compounds.
Discussion
The presented data indicates that isoxazole-based compounds are a promising class of molecules with significant cytotoxic potential against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the isoxazole and aniline rings play a crucial role in determining the cytotoxic potency. For instance, the presence of specific halogen substitutions on the phenyl ring of isoxazole carboxamide derivatives appears to enhance activity.[2]
Several studies have pointed towards apoptosis as a primary mechanism of cell death induced by these compounds.[3][4] The induction of apoptosis can occur through various signaling pathways, often involving the activation of caspases. Some isoxazole derivatives have also been shown to target specific cellular components, such as Hsp90 or tubulin, leading to cell cycle arrest and apoptosis.[4][6]
The comparison of IC50 values across different cell lines reveals that some analogs exhibit a degree of selectivity, which is a desirable characteristic for potential anticancer agents. Further research is warranted to elucidate the precise mechanisms of action for the most potent compounds and to evaluate their efficacy and safety in preclinical in vivo models. The experimental protocols and data presented in this guide can serve as a valuable resource for researchers in the field of medicinal chemistry and oncology to design and synthesize novel, more effective isoxazole-based anticancer drugs.
References
- 1. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Herbicidal Activity of Anilino-Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of anilino-isoxazole compounds, a class of molecules with significant potential in weed management. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document serves as a valuable resource for professionals in the field of herbicide research and development.
Introduction to Anilino-Isoxazole Herbicides
Anilino-isoxazole derivatives represent a promising area of herbicide discovery. These compounds often exhibit their phytotoxic effects by inhibiting key enzymes in vital plant biosynthetic pathways. The two primary modes of action associated with isoxazole-containing herbicides are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (Protox).[1][2] Inhibition of these enzymes leads to distinct and potent herbicidal effects, typically characterized by bleaching of plant tissues or rapid necrosis.[1][3]
Performance Comparison of Anilino-Isoxazole Derivatives and Commercial Herbicides
The efficacy of anilino-isoxazole compounds is evaluated based on their ability to inhibit the growth of various weed species. The following tables summarize available quantitative data on the herbicidal activity of representative isoxazole derivatives and compare them with established commercial herbicides.
Table 1: Herbicidal Efficacy (IC50/ED50) of Isoxazole Derivatives Against Various Weed Species
| Compound ID/Name | Target Weed Species | IC50 / ED50 (µM or g ai/ha) | Mode of Action | Reference |
| Isoxazole Derivative V-7 | Arabidopsis thaliana (Thale cress) | 45-fold lower than halauxifen-methyl | Synthetic Auxin | [4] |
| Pyroxasulfone | Broad range of grass and broadleaf weeds | 50-250 g ai/ha | Very-long-chain fatty acid synthesis inhibitor | [5] |
| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Allium cepa (Onion), Solanum lycopersicum (Tomato), Cucumis sativus (Cucumber), Sorghum bicolor (Sorghum) | Higher inhibition than a commercial herbicide (unspecified) | Not specified | [6] |
| Compound B1 (pyridazine derivative) | Echinochloa crus-galli, Portulaca oleracea | 100% inhibition at 100 µg/mL (pre-emergence) | Phytoene Desaturase (PDS) Inhibitor | [7] |
Table 2: Comparative Herbicidal Activity of Isoxazole Derivatives and Commercial Herbicides
| Compound Class/Name | Target Weed(s) | Efficacy Metric | Comparison to Commercial Herbicide(s) | Reference |
| Substituted phenyl)isoxazole derivatives | Echinochloa crus-galli, Digitaria sanguinalis, Chenopodium serotinum | % Inhibition | Some compounds showed higher activity than the control herbicide. | [2] |
| Compound V-8 (picolinic acid derivative) | Broadleaf weeds | % Inhibition | Better post-emergence activity than picloram at 300 g/ha. | [4] |
| Benzoxazole derivatives | Lepidium sativum | % Inhibition | Surpassed the performance of the commercial herbicide Logran. | [8] |
| Isoxaflutole (Isoxazole Herbicide) | Wide range of broadleaf and grass weeds | Not specified | A potent HPPD inhibitor used commercially. | [9] |
Key Experimental Protocols
The evaluation of herbicidal activity relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the study of anilino-isoxazole and other isoxazole-based herbicides.
Whole-Plant Pot Bioassay (Pre- and Post-emergence)
This protocol is designed to assess the herbicidal efficacy of test compounds on whole plants grown in a controlled greenhouse environment.
a. Plant Material and Growth Conditions:
-
Weed Species: Select a range of relevant monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Abutilon theophrasti).
-
Potting Medium: Use a standardized soil mix (e.g., sandy loam, peat, and sand in a 2:1:1 ratio).
-
Growth Conditions: Maintain greenhouse conditions at 25-30°C with a 14-hour photoperiod and adequate irrigation.
b. Herbicide Application:
-
Stock Solution: Prepare a stock solution of the anilino-isoxazole compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20).
-
Pre-emergence Application: Apply the herbicide solution evenly to the soil surface immediately after sowing the weed seeds.
-
Post-emergence Application: Apply the herbicide solution to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).
c. Data Collection and Analysis:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control. Determine the ED50 (the effective dose causing 50% inhibition) using a log-logistic dose-response curve.
In Vitro Enzyme Inhibition Assay (HPPD and Protox)
This protocol measures the ability of anilino-isoxazole compounds to inhibit the activity of their target enzymes.
a. Enzyme Preparation:
-
HPPD: Recombinant HPPD from a plant source (e.g., Arabidopsis thaliana) can be expressed in and purified from E. coli.
-
Protox: Protox can be isolated from plant mitochondria or chloroplasts.
b. Assay Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its specific substrate (e.g., 4-hydroxyphenylpyruvate for HPPD; protoporphyrinogen IX for Protox), and a buffer solution.
-
Inhibitor Addition: Add varying concentrations of the anilino-isoxazole compound to the reaction mixture.
-
Incubation and Measurement: Incubate the mixture under optimal conditions (temperature and time) and then measure the rate of product formation using spectrophotometry or high-performance liquid chromatography (HPLC).
c. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mode of Action
The herbicidal activity of anilino-isoxazole compounds is primarily attributed to their ability to disrupt crucial biosynthetic pathways in plants. The following diagrams illustrate the mechanisms of action for HPPD and Protox inhibitors.
Caption: Inhibition of HPPD by anilino-isoxazole compounds blocks the synthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. This leads to the photo-oxidation of chlorophyll, resulting in characteristic bleaching symptoms.
Caption: Anilino-isoxazole compounds that inhibit Protox cause the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm. In the presence of light, this leads to the generation of reactive oxygen species (ROS), causing rapid cell membrane damage and necrosis.[3][10][11][12][13]
Structure-Activity Relationship (SAR)
The herbicidal potency of anilino-isoxazole compounds is highly dependent on their chemical structure. Variations in the substituents on both the aniline and isoxazole rings can significantly influence their activity.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the isoxazole moiety can affect the compound's binding affinity to the target enzyme. Electron-withdrawing groups can sometimes enhance herbicidal activity.
-
Substituents on the Aniline Ring: Modifications to the aniline ring can impact the molecule's overall physicochemical properties, such as lipophilicity, which in turn affects its uptake, translocation, and interaction with the target site.
-
Dihedral Angle: The spatial arrangement between the phenyl ring and the isoxazole ring, known as the dihedral angle, has been suggested to be a critical factor for high herbicidal activity in some, but not all, cases.[14]
Conclusion
Anilino-isoxazole compounds represent a versatile class of herbicides with significant potential for development. Their primary modes of action, through the inhibition of HPPD or Protox, offer effective weed control mechanisms. While the available quantitative data is still emerging, initial studies demonstrate promising efficacy against a range of problematic weeds, in some cases surpassing that of commercial standards. Further research focusing on optimizing the chemical structure through detailed SAR studies and expanding the scope of comparative efficacy trials will be crucial in realizing the full potential of this chemical class in modern agriculture. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their quest for novel and effective weed management solutions.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. mdpi.com [mdpi.com]
- 5. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p-Hydroxyphenylpyruvate dioxygenase inhibitor-resistant plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JoDrugs. PROTOX INHIBITOR HERBICIDES [jodrugs.com]
- 11. Herbicide Symptoms - Part 1 (ACIS) [cales.arizona.edu]
- 12. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 13. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 5-(Indol-5-yl)isoxazole Derivatives as Xanthine Oxidase Inhibitors
In the landscape of therapeutic interventions for hyperuricemia and gout, the development of novel xanthine oxidase (XO) inhibitors remains a critical area of research. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing the inflammatory condition known as gout.[2][3] This guide provides a comparative analysis of a novel class of compounds, 5-(indol-5-yl)isoxazole derivatives, against established xanthine oxidase inhibitors, supported by experimental data from recent studies.
A recent study focused on the design, synthesis, and biological evaluation of a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as new xanthine oxidase inhibitors.[4][5] The research identified several potent compounds, with one in particular, compound 6c , demonstrating significant inhibitory activity.[5]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the in vitro xanthine oxidase inhibitory activities of selected 5-(indol-5-yl)isoxazole derivatives and compares them with commonly used drugs.
| Inhibitor | IC50 Value (µM) | Source(s) |
| Compound 6c (5-(1H-indol-5-yl)isoxazole derivative) | 0.13 | [5] |
| Allopurinol | 2.93 - 8.91 | [5][6] |
| Febuxostat | 0.0236 | [4] |
| Xanthine Oxidase-IN-13 | 4.261 | [1] |
| N-(3-cyano-1-cyclopentyl-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide (3i) | 0.62 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data reveals that compound 6c exhibits a significantly lower IC50 value compared to the widely used drug, allopurinol, indicating a much higher potency in vitro.[5] While not as potent as febuxostat, its efficacy highlights the potential of the 5-(indol-5-yl)isoxazole scaffold for developing novel XOIs.[4][5] Structure-activity relationship (SAR) analysis from the study indicated that the presence of a hydrophobic group on the nitrogen atom of the indole ring is crucial for the inhibitory potency of these compounds against xanthine oxidase.[5]
Mechanism of Action: Kinetic Studies
Enzyme kinetic studies were conducted to elucidate the mechanism by which these novel derivatives inhibit xanthine oxidase. A Lineweaver-Burk plot analysis of a representative compound from the series, compound 8u , revealed a mixed-type inhibition pattern.[4] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Similarly, kinetic studies on compound 6c also demonstrated it to be a mixed-type inhibitor.[5]
Experimental Protocols
The evaluation of xanthine oxidase inhibitory activity is a critical step in the drug discovery process. A commonly used method is the in vitro spectrophotometric assay.[3][7]
In Vitro Xanthine Oxidase Inhibitory Assay Protocol:
Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of its product, uric acid, from the substrate, xanthine. Uric acid has a strong absorbance at a wavelength of approximately 290-295 nm, and the rate of increase in absorbance is proportional to the enzyme's activity.[3][7] The inhibitory potential of a test compound is determined by its ability to decrease the rate of uric acid production.[3]
Materials and Reagents:
-
Xanthine[3]
-
Test compounds (5-(indol-5-yl)isoxazole derivatives)
-
Allopurinol (positive control)[3]
-
Potassium Phosphate Buffer (e.g., 50-100 mM, pH 7.5-7.8)[3]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds[3]
-
Hydrochloric Acid (HCl) (e.g., 1N) to stop the reaction[3]
-
96-well UV-transparent microplate or quartz cuvettes[3]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 295 nm[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be optimized.[3]
-
Prepare a stock solution of xanthine in the same buffer.[8]
-
Prepare stock solutions of the test compounds and allopurinol in DMSO, followed by serial dilutions in phosphate buffer to achieve the desired final concentrations.[3]
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer and test compound solution (or vehicle).
-
Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle (e.g., DMSO in buffer).[3]
-
Test: Buffer, xanthine oxidase solution, and the test compound solution at various concentrations.[3]
-
Positive Control: Buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.[3]
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).[7][8]
-
Reaction Initiation: Start the reaction by adding the xanthine solution to all wells.[7]
-
Measurement: Immediately begin measuring the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the reaction rate.[7]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) x 100[3]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Process
To better understand the biochemical pathway and the experimental procedure, the following diagrams are provided.
Caption: Inhibition of the purine degradation pathway by xanthine oxidase inhibitors.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-cyano-1H-indol-5-yl)isonicotinamide and N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revistabionatura.com [revistabionatura.com]
Safety Operating Guide
Proper Disposal of 4-(Isoxazol-5-yl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Isoxazol-5-yl)aniline, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful and toxic, with the potential for serious health effects.
Key Hazards:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Due to these hazards, all handling and disposal operations must be conducted with strict adherence to safety protocols.
II. Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl, Viton). Always inspect gloves before use. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be required. |
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the affected area and ensure proper ventilation.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the chemical. For solid spills, carefully sweep up the material, avoiding the creation of dust.
-
Collect Waste: Place all contaminated absorbent material and spilled substance into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If exposure occurs, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
IV. Disposal Procedures
The standard and required method for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and compatible hazardous waste container. A polyethylene container is a suitable option.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Note the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, direct sunlight, and sources of ignition.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
-
V. Experimental Protocols and Data
Currently, there are no widely established and validated laboratory-scale experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended and regulated procedure is collection and disposal via a licensed hazardous waste management facility. Research into the degradation of aniline derivatives often focuses on large-scale wastewater treatment methods, such as advanced oxidation processes, which are not typically feasible or appropriate for a standard laboratory setting.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1][2] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [1][2] |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | [1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | [1][2] |
| Aquatic Hazard (Acute and Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | [1][2] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-(Isoxazol-5-yl)aniline
Essential Safety and Handling Guide for 4-(Isoxazol-5-yl)aniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available safety data sheets, its primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][5]
The GHS pictograms associated with this chemical typically include the health hazard and irritant symbols.[4]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and the related compound aniline is presented below.
| Property | This compound | Aniline (for reference) |
| CAS Number | 832740-73-5[6][7][8] | 62-53-3[9][10] |
| Molecular Formula | C9H8N2O[6] | C6H7N |
| Molecular Weight | 160.17 g/mol [3][11] | 93.13 g/mol |
| Appearance | Solid[4][11] | Colorless to brown oily liquid |
| Odor Threshold | No data available | 0.012 to 10 ppm[12] |
Exposure Limits and Toxicity Data
No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. For aniline, the following limits have been set:
| Parameter | Value |
| OSHA PEL (TWA) | 5 ppm (19 mg/m³)[10] |
| ACGIH TLV (TWA) | 2 ppm (7.6 mg/m³)[10] |
Note: These values are for aniline and should be used as a conservative reference for handling this compound.
Operational Plan: Personal Protective Equipment (PPE)
A systematic approach to the selection and use of PPE is critical to minimize exposure. The following step-by-step plan outlines the required PPE and procedures for handling this compound.
Engineering Controls
-
Primary Control: Always handle this compound in a properly functioning chemical fume hood.[13][14]
-
Ventilation: Ensure adequate general ventilation in the laboratory.[1][6]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible.[1][9][13]
Personal Protective Equipment Selection and Use
The following PPE is mandatory when handling this compound:
-
Hand Protection:
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Respiratory Protection:
-
If engineering controls are insufficient or during emergency situations, use a government-approved respirator.[1]
-
For low-level exposures, a particle respirator (e.g., P95 or P1) may be sufficient. For higher-level protection, an organic vapor/acid gas/particulate respirator (e.g., OV/AG/P99 or ABEK-P2) is recommended.[5][13]
-
PPE Selection Workflow
Caption: Logical workflow for assessing risks and selecting appropriate PPE.
Emergency Procedures and First Aid
Immediate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][15] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][9][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][9][10] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste:
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Storage: Store waste containers in a designated, cool, and well-ventilated secondary containment area.[16] Keep them away from incompatible materials such as strong oxidizing agents and acids.[9][16]
Final Disposal
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[16]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of waste.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. angenechemical.com [angenechemical.com]
- 3. 4-(1,3-Oxazol-5-yl)aniline | C9H8N2O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(1,3-Oxazol-5-yl)aniline | 1008-95-3 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. 832740-73-5|this compound|BLD Pharm [bldpharm.com]
- 8. parchem.com [parchem.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. fishersci.com [fishersci.com]
- 11. 4-(1,3-oxazol-5-yl)aniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. keyorganics.net [keyorganics.net]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
